molecular formula C12H10ClNOS B2648669 4-Chloro-N-phenylbenzene-1-sulfinamide CAS No. 14934-01-1

4-Chloro-N-phenylbenzene-1-sulfinamide

Cat. No.: B2648669
CAS No.: 14934-01-1
M. Wt: 251.73
InChI Key: GBJXBJOPDAAFBD-UHFFFAOYSA-N
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Description

4-Chloro-N-phenylbenzene-1-sulfinamide is a chemical compound of significant interest in organic and medicinal chemistry research, primarily serving as a versatile synthetic intermediate. Sulfinamides, as a class of organosulfur compounds, are recognized as valuable chiral auxiliaries and key precursors in the synthesis of more complex molecules, including sulfonamides and sulfonimidamides . The structural motif of sulfinamides and the related sulfonamides is prevalent in drug discovery efforts. Sulfonamide derivatives, in particular, have demonstrated a wide range of pharmacological activities and are found in numerous CNS-active drugs and candidates currently in clinical trials . Specifically, compounds featuring a benzene-sulfonamide scaffold have been extensively studied as inhibitors of cholinesterases, making them relevant for research into neurodegenerative conditions . The 4-chloro-N-phenylbenzenesulfonamide derivative, a closely related sulfonamide, has been well-characterized in crystallographic studies, confirming the structural features of this class of compounds . As a building block, 4-Chloro-N-phenylbenzene-1-sulfinamide offers researchers a pathway to incorporate a specific aryl-sulfinylamine functionality into novel molecular entities. Its structure, which combines a chlorinated benzene ring and a phenylamine group, makes it a useful precursor for developing compounds with potential bioactivity. This product is intended for research applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-phenylbenzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-10-6-8-12(9-7-10)16(15)14-11-4-2-1-3-5-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJXBJOPDAAFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data of 4-Chloro-N-phenylbenzene-1-sulfinamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N-phenylbenzene-1-sulfinamide

Introduction

4-Chloro-N-phenylbenzene-1-sulfinamide is a member of the sulfinamide class of organosulfur compounds, which are of significant interest in medicinal chemistry and asymmetric synthesis. The stereogenic sulfur center in sulfinamides makes them valuable chiral auxiliaries and building blocks for the synthesis of biologically active molecules.[1][2] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for a complete assignment of the molecular structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for 4-Chloro-N-phenylbenzene-1-sulfinamide, based on the analysis of its sulfonamide analog and known substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Chloro-N-phenylbenzene-1-sulfinamide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.7 - 7.8d~8.52HAromatic Protons (ortho to -S(O)NH-)
~7.4 - 7.5d~8.52HAromatic Protons (ortho to -Cl)
~7.2 - 7.3t~7.52HAromatic Protons (meta to -NH-)
~7.0 - 7.1t~7.51HAromatic Proton (para to -NH-)
~6.9 - 7.0d~7.52HAromatic Protons (ortho to -NH-)
~8.5 - 9.5br s-1HNH Proton

Note: The exact chemical shift of the NH proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Chloro-N-phenylbenzene-1-sulfinamide

Chemical Shift (δ) ppmAssignment
~145Aromatic Carbon (C-S)
~140Aromatic Carbon (C-Cl)
~138Aromatic Carbon (C-N)
~129Aromatic Carbons (CH)
~128Aromatic Carbons (CH)
~125Aromatic Carbons (CH)
~121Aromatic Carbons (CH)
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of the title compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-Chloro-N-phenylbenzene-1-sulfinamide.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Interpretation and Expected Differences for the Sulfinamide

The key difference between a sulfinamide and a sulfonamide lies in the oxidation state of the sulfur atom. This has a direct impact on the electronic environment and, consequently, the NMR spectra.

  • Chirality: The sulfur atom in 4-Chloro-N-phenylbenzene-1-sulfinamide is a stereocenter. While this may not be immediately apparent in the standard ¹H or ¹³C NMR spectra of the racemate, if the molecule contains other chiral centers or is placed in a chiral environment, diastereotopic effects could be observed.

  • Chemical Shifts: The electron-withdrawing effect of the sulfinyl group (-S(O)-) is less pronounced than that of the sulfonyl group (-SO₂-). Therefore, the protons and carbons on the 4-chlorophenyl ring are expected to be slightly more shielded (shifted to a lower ppm value) in the sulfinamide compared to the corresponding sulfonamide.

  • NH Proton: The chemical shift of the NH proton can be a useful diagnostic tool. It is often broad and its position is sensitive to solvent, temperature, and concentration. In some cases, coupling to the nitrogen atom may be observed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Representative IR Absorption Data

The following table lists the characteristic IR absorption bands expected for 4-Chloro-N-phenylbenzene-1-sulfinamide.

Table 3: Representative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3300Medium, SharpN-H Stretch
~3000-3100MediumAromatic C-H Stretch
~1580-1600MediumC=C Aromatic Stretch
~1450-1500StrongC=C Aromatic Stretch
~1050-1100StrongS=O Stretch
~1080-1090StrongC-Cl Stretch
~900-950StrongS-N Stretch
Experimental Protocol for FT-IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid 4-Chloro-N-phenylbenzene-1-sulfinamide sample directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Workflow for FT-IR Analysis

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using an ATR accessory.

Interpretation and Key Differentiating Features

The most significant feature in the IR spectrum for distinguishing the sulfinamide from the sulfonamide is the S=O stretching vibration.

  • S=O Stretch: Sulfinamides typically show a single, strong absorption band for the S=O stretch in the region of 1050-1100 cm⁻¹. In contrast, sulfonamides exhibit two distinct and strong bands corresponding to the asymmetric (~1300-1350 cm⁻¹) and symmetric (~1150-1180 cm⁻¹) stretching of the SO₂ group.[3] The absence of the higher frequency band is a clear indication of the sulfinamide functionality.

  • N-H Stretch: A medium to sharp band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration.[4] Its position and shape can be influenced by hydrogen bonding in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺268.0200
[M+Na]⁺290.0020

Note: The molecular formula of 4-Chloro-N-phenylbenzene-1-sulfinamide is C₁₂H₁₀ClNO₂S. The calculated m/z values are for the most abundant isotopes.

Experimental Protocol for ESI-MS Data Acquisition

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

Data Acquisition Parameters:

  • Ionization Mode: ESI, positive or negative.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for molecular weight determination by ESI-MS.

Interpretation and Expected Fragmentation
  • Molecular Ion: The most crucial piece of information from the mass spectrum is the molecular ion peak. For 4-Chloro-N-phenylbenzene-1-sulfinamide, the expected nominal mass is 267 g/mol . In ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺ at m/z 268. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak) and one sulfur atom (a small M+2 peak).

  • Distinction from Sulfonamide: The molecular weight of the corresponding sulfonamide (C₁₂H₁₀ClNO₃S) is 283 g/mol . The 16-mass unit difference is a definitive way to distinguish between the two compounds using mass spectrometry.

  • Fragmentation: Common fragmentation pathways for this class of compounds may involve the cleavage of the S-N bond, the S-C bond, or the loss of SO. Analysis of these fragment ions can provide further confirmation of the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 4-Chloro-N-phenylbenzene-1-sulfinamide. While direct experimental data for this specific molecule is sparse, a thorough understanding of the spectroscopic properties of the closely related sulfonamide analog, combined with a knowledge of the influence of the sulfinamide functional group, allows for a confident prediction and interpretation of the expected spectral data. This guide provides the necessary protocols and expert insights to enable researchers in the fields of chemical synthesis and drug development to confidently identify and characterize this important class of molecules.

References

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Charles University. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]

  • 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444. PubChem. [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. Supporting Information. [Link]

Sources

A Technical Guide to 4-Chloro-N-phenylbenzene-1-sulfinamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 4-Chloro-N-phenylbenzene-1-sulfinamide, a molecule of interest for researchers in synthetic chemistry and drug discovery. While specific literature on this exact sulfinamide is not abundant, this guide extrapolates from established principles of sulfinamide chemistry to provide a robust framework for its synthesis, characterization, and potential utility. A key focus of this document is to clearly distinguish sulfinamides from their more common sulfonamide analogues and to highlight the unique synthetic opportunities presented by the sulfinamide functional group.

Introduction: The Sulfinamide-Sulfonamide Distinction

In the landscape of organosulfur chemistry, the distinction between a sulfinamide and a sulfonamide is crucial. A sulfinamide possesses a sulfur atom double-bonded to a single oxygen atom, existing in the S(IV) oxidation state. In contrast, a sulfonamide , a widely recognized pharmacophore, features a sulfur atom double-bonded to two oxygen atoms, placing it in the S(VI) oxidation state.[1][2] This difference in oxidation state fundamentally influences the molecule's stereochemistry, reactivity, and potential biological activity. The sulfinamide group is a chiral, tetrahedral center, making it a valuable building block in asymmetric synthesis.[3]

This guide will focus on the less-explored 4-Chloro-N-phenylbenzene-1-sulfinamide, offering a scientifically grounded projection of its chemical behavior and potential applications.

Chemical Identity and Predicted Identifiers

While a specific CAS number for 4-Chloro-N-phenylbenzene-1-sulfinamide is not readily found in major chemical databases, we can predict its key identifiers based on its structure. For the purpose of clarity, the identifiers for the corresponding and more widely documented sulfonamide, 4-chloro-N-phenylbenzene-1-sulfonamide, are provided for comparison.[4]

Identifier4-Chloro-N-phenylbenzene-1-sulfinamide (Predicted)4-chloro-N-phenylbenzene-1-sulfonamide (Known)
CAS Number Not Assigned7454-47-9
Molecular Formula C₁₂H₁₀ClNOSC₁₂H₁₀ClNO₂S
Molecular Weight 251.73 g/mol 267.73 g/mol [4]
InChI InChI=1S/C12H10ClNOS/c13-10-6-8-12(9-7-10)16(15)14-11-4-2-1-3-5-11/h1-9,14HInChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H
InChIKey (Predicted)ISOSXVUVKUIPHF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(S(=O)C2=CC=C(C=C2)Cl)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl[4]
PubChem CID Not Assigned766444[4]

Proposed Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to 4-Chloro-N-phenylbenzene-1-sulfinamide is the nucleophilic substitution reaction between 4-chlorobenzenesulfinyl chloride and aniline. This reaction is analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides.[5][6]

The electrophilic sulfur atom of 4-chlorobenzenesulfinyl chloride is readily attacked by the nucleophilic nitrogen of aniline. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to quench the HCl byproduct generated during the reaction.

Synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide cluster_reactants Reactants cluster_product Product 4-chlorobenzenesulfinyl_chloride 4-chlorobenzenesulfinyl chloride sulfinamide 4-Chloro-N-phenylbenzene-1-sulfinamide 4-chlorobenzenesulfinyl_chloride->sulfinamide + Aniline (Base) aniline Aniline Oxidation_of_Sulfinamide_to_Sulfonamide cluster_reactant Reactant cluster_product Product sulfinamide 4-Chloro-N-phenylbenzene-1-sulfinamide sulfonamide 4-chloro-N-phenylbenzene-1-sulfonamide sulfinamide->sulfonamide [O] (e.g., mCPBA)

Sources

Discovery and history of 4-Chloro-N-phenylbenzene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-N-phenylbenzenesulfonamide and its Sulfinamide Analogue

Section 1: Introduction and Historical Context

The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. In the 1930s, Gerhard Domagk's discovery that a sulfonamide-containing dye, Prontosil, could effectively treat streptococcal infections in vivo was a revolutionary breakthrough.[1] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[1] This discovery established the principle of metabolic antagonism and opened the door to the development of a vast class of synthetic antimicrobial agents.[2]

The core structure of these "sulfa drugs" features a sulfonyl group attached to a benzene ring and an amino group, which acts as a competitive inhibitor in bacterial metabolic pathways.[1][2] Over the decades, thousands of sulfonamide derivatives have been synthesized, leading to drugs with applications extending beyond antibacterial chemotherapy to include diuretics, antimalarials, and anti-inflammatory agents.[1][2]

This guide focuses on a specific derivative, 4-Chloro-N-phenylbenzenesulfonamide , a compound that embodies the classical sulfonamide structure. We will delve into its synthesis, physicochemical properties, and the established mechanism of action for its class. Furthermore, this guide will explore the closely related 4-Chloro-N-phenylbenzene-1-sulfinamide . Sulfinamides, which possess a lower oxidation state of sulfur compared to sulfonamides, are crucial synthetic intermediates and a class of compounds with their own unique reactivity and potential applications in drug discovery.[3] Understanding the synthesis and conversion of sulfinamides is essential for the modern medicinal chemist working with this scaffold.

Section 2: Physicochemical Properties of 4-Chloro-N-phenylbenzenesulfonamide

A foundational understanding of a compound begins with its chemical and physical properties. These data are critical for experimental design, formulation, and computational modeling. The key properties of 4-Chloro-N-phenylbenzenesulfonamide are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-N-phenylbenzenesulfonamidePubChem[4]
CAS Number 7454-47-9Sigma-Aldrich[5]
Molecular Formula C₁₂H₁₀ClNO₂SPubChem[4]
Molecular Weight 267.73 g/mol PubChem[4]
Physical Form SolidSigma-Aldrich[5]
InChI Key ISOSXVUVKUIPHF-UHFFFAOYSA-NSigma-Aldrich[5]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]

Section 3: Synthesis and Methodologies

The synthesis of 4-Chloro-N-phenylbenzenesulfonamide relies on established organosulfur chemistry. The primary route involves the preparation of a key intermediate, 4-chlorobenzenesulfonyl chloride, followed by its reaction with an amine. A modern and versatile alternative involves the synthesis and subsequent conversion of a sulfinamide intermediate.

Synthesis of the Core Intermediate: 4-Chlorobenzenesulfonyl Chloride

A robust industrial process for synthesizing 4-chlorobenzenesulfonyl chloride, the direct precursor to the target sulfonamide, starts from chlorobenzene.[6] This process is designed for high yield and minimizes solvent waste.[6] The choice of chlorosulfonic acid and thionyl chloride is causal; chlorosulfonic acid acts as the sulfonating agent, while thionyl chloride helps drive the reaction towards the formation of the sulfonyl chloride, a more reactive intermediate than the corresponding sulfonic acid.[6]

G cluster_0 Process Flow for 4-Chlorobenzenesulfonyl Chloride Synthesis Chlorobenzene Chlorobenzene Reactor Reactor (55-90°C, 3-6h) Chlorobenzene->Reactor Reagents Chlorosulfonic Acid + Thionyl Chloride Reagents->Reactor Catalyst Catalyst (e.g., DMF) Catalyst->Reactor CrudeMelt Crude 4-Chlorobenzenesulfonyl Chloride Melt Reactor->CrudeMelt GasWash Two-Stage Gas Wash (H₂O, NaOH soln) Reactor->GasWash Reaction Gases Byproducts HCl + Bisulfite Solution GasWash->Byproducts

Synthesis workflow for 4-chlorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonyl Chloride [6]

  • Reactor Setup: Charge a suitable reactor with a mixture of 1.0-1.05 molar equivalents of chlorosulfonic acid and 1.0-1.25 molar equivalents of thionyl chloride.

  • Catalyst Addition (Optional): Add 0.5-5 mol percent of an acid chlorination catalyst, such as dimethylformamide (DMF).

  • Reactant Addition: While maintaining the reaction mixture temperature between 55°C and 90°C, add 1.0 molar equivalent of chlorobenzene dropwise over 3 to 6 hours. The temperature must be controlled to ensure the mixture remains liquid.

  • Gas Scrubbing: The escaping reaction gases (primarily HCl and SO₂) are passed through a two-stage washing system containing water and an alkali metal hydroxide solution to neutralize and capture them.

  • Reaction Completion: After the addition of chlorobenzene is complete, the mixture is stirred for an additional 30 minutes at the reaction temperature to ensure full conversion.

  • Isolation: The resulting crude melt of 4-chlorobenzenesulfonyl chloride can be used directly in subsequent steps for the synthesis of sulfonamides or other derivatives.

The Sulfinamide Pathway: A Modern Approach

Recent advancements in synthetic methodology have provided mild and general one-pot methods for preparing sulfinamides directly from sulfonyl chlorides.[3] This is significant as sulfinamides are versatile intermediates that can be converted into a range of medicinally relevant molecules, including sulfonamides (via oxidation) and sulfonimidamides.[3][7] This pathway offers an alternative and highly flexible route to the target scaffold.

The conversion relies on the reduction of the sulfonyl chloride to a zinc sulfinate, which is then transformed in situ to a sulfinyl chloride. This highly reactive species readily couples with an amine to form the desired sulfinamide.[3]

G SulfonylChloride Ar-S(O)₂-Cl (Sulfonyl Chloride) ZincSulfinate [Ar-S(O)₂]₂Zn (Zinc Sulfinate) SulfonylChloride->ZincSulfinate 1. Zn, reflux SulfinylChloride Ar-S(O)-Cl (Sulfinyl Chloride) ZincSulfinate->SulfinylChloride 2. SOCl₂ Sulfinamide Ar-S(O)-NHR (Sulfinamide) SulfinylChloride->Sulfinamide 3. Amine (R-NH₂), Et₃N

One-pot synthesis of sulfinamides from sulfonyl chlorides.

Experimental Protocol: General Synthesis of a Sulfinamide [3]

  • Reduction: A solution of the starting sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) in a suitable solvent like THF is treated with activated zinc dust. The mixture is refluxed for several hours until the starting material is consumed, forming the zinc sulfinate.

  • Chlorination: The reaction mixture is cooled (e.g., to -40°C), and thionyl chloride is added dropwise. This converts the sulfinate to the corresponding sulfinyl chloride.

  • Amination: The amine (e.g., aniline) and a base such as triethylamine (Et₃N) are added to the reaction mixture. The base is crucial for neutralizing the HCl generated during the reaction.

  • Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield the pure sulfinamide.

Section 4: Mechanism of Action and Biological Relevance

The primary therapeutic application of the sulfonamide class is as antibacterial agents. Their mechanism of action is a classic example of competitive antagonism.[2][8] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with a dihydropteridine precursor.[9][10]

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[2][8] By binding to the active site, they block the incorporation of PABA, thereby halting the synthesis of dihydrofolic acid. This disruption of the folate pathway prevents the synthesis of essential downstream metabolites, including purines and thymidine, which are required for DNA synthesis and replication.[10] This ultimately leads to a bacteriostatic effect, where bacterial growth and division are inhibited.[8]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Precursor Dihydropteridine Precursor Precursor->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Metabolites Purines, Thymidine, etc. (for DNA Synthesis) THF->Metabolites Sulfonamide Sulfonamide Drug (e.g., 4-Chloro-N-phenyl- benzenesulfonamide) Sulfonamide->Inhibition

Mechanism of action of sulfonamide antibiotics.

Section 5: Structural Analysis

Crystallographic studies of 4-Chloro-N-phenylbenzenesulfonamide reveal specific three-dimensional conformations.[11] The molecule is twisted at the sulfur atom, with C-SO₂-NH-C torsion angles reported as -53.8° and -63.4° in the two independent molecules within the asymmetric unit.[11] The two benzene rings are significantly tilted relative to each other.[11] In the crystal lattice, the molecules form inversion-related dimers through intermolecular N-H···O hydrogen bonds, a common and stabilizing interaction in sulfonamide crystal structures.[11]

Section 6: Conclusion and Future Outlook

4-Chloro-N-phenylbenzenesulfonamide stands as a representative member of the enduringly important sulfonamide class of compounds. Its synthesis is well-established, proceeding through a key 4-chlorobenzenesulfonyl chloride intermediate. Modern synthetic strategies, particularly those employing sulfinamide intermediates, offer increased flexibility for creating diverse chemical libraries for drug discovery.[3]

The biological relevance of the sulfonamide scaffold is rooted in its elegant mechanism of action as a PABA antagonist, a principle that transformed infectious disease treatment. While bacterial resistance to older sulfonamides is a continuing challenge, research into novel derivatives with enhanced potency and the ability to evade resistance mechanisms remains an active field.[9] The foundational chemistry and biological principles embodied by compounds like 4-Chloro-N-phenylbenzenesulfonamide will continue to inform the development of future therapeutic agents.

References

  • Bock, H., et al. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • PubChem. 4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Šimková, A. (2021). Sulfinamide Crossover Reaction and its Application in Ligand Discovery. Charles University, Faculty of Science. [Link]

  • UCB Farchim SA. (2004). Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.
  • Punde, A., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. World Journal of Advanced Research and Reviews. [Link]

  • U.S. Environmental Protection Agency. 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide - Related Substances. CompTox Chemicals Dashboard. [Link]

  • U.S. Environmental Protection Agency. 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide Properties. CompTox Chemicals Dashboard. [Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-phenyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1252. [Link]

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Unlocking the Potential of the 4-Chloro-N-phenylbenzene Scaffold: A Guide to Novel Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Clarifying the Scaffold and Its Promise

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. The structure referenced as "4-Chloro-N-phenylbenzene-1-sulfinamide" presents a compelling, albeit ambiguous, starting point. It is crucial to begin by clarifying the nomenclature, as the distinction between a sulfinamide and a sulfonamide is structurally and functionally significant.

  • A sulfinamide contains a sulfur atom double-bonded to one oxygen atom (an S(IV) center). These are versatile synthetic intermediates.[1][2]

  • A sulfonamide features a sulfur atom double-bonded to two oxygen atoms (an S(VI) center). This functional group is a well-established pharmacophore found in hundreds of approved drugs.[3][4][5][6]

The compound most commonly identified by the name 4-chloro-N-phenylbenzenesulfonamide (CAS 7454-47-9) is, in fact, the sulfonamide.[7][8] However, the corresponding sulfinamide represents a critical and under-explored synthetic precursor. This guide, therefore, will explore the significant research potential stemming from both molecules. We will treat the 4-chloro-N-phenylbenzene-1-sulfinamide as a versatile intermediate for novel chemical synthesis and the 4-chloro-N-phenylbenzene-1-sulfonamide as a candidate for extensive biological investigation. This dual approach provides a comprehensive roadmap for chemists and pharmacologists alike.

Part 1: The Sulfinamide as a Nexus for Synthetic Innovation

Sulfinamides are highly valuable building blocks, primarily because they provide facile synthetic access to a range of medicinally important sulfur-containing functional groups that are otherwise difficult to generate.[1][2] A dedicated research program into the synthesis and reactivity of 4-Chloro-N-phenylbenzene-1-sulfinamide could unlock new chemical space.

Proposed Research Area: Modern Synthesis of the Sulfinamide Intermediate

Traditional sulfinamide synthesis often required harsh conditions or precursors with limited availability.[1] Modern photocatalytic and cross-coupling methods offer milder and more versatile alternatives. A primary research goal would be to develop an efficient and scalable synthesis for 4-Chloro-N-phenylbenzene-1-sulfinamide.

Key Research Objective: Synthesize 4-Chloro-N-phenylbenzene-1-sulfinamide from readily available starting materials like 4-chlorophenylboronic acid and N-sulfinylaniline.

Workflow: Photocatalytic Synthesis of a Sulfinamide Intermediate

G cluster_0 Step 1: Boronate Complex Formation cluster_1 Step 2: Photoredox Cycle cluster_2 Step 3: Radical Generation & Coupling A 4-Chlorophenyl- boronic Acid C Tetracoordinated Boronate Complex A->C B Lewis Base (e.g., Quinuclidine) B->C G Single Electron Transfer (SET) C->G D Photocatalyst (e.g., Ir(ppy)3) F Excited State Photocatalyst* D->F hv E Blue Light (400 nm) F->G H 4-Chlorophenyl Radical G->H J Aminosulfinyl Radical Intermediate H->J I N-Sulfinylaniline I->J K Target Sulfinamide J->K Radical Termination caption Workflow for photocatalytic sulfinamide synthesis.

Caption: Workflow for photocatalytic sulfinamide synthesis.

Experimental Protocol: Photocatalytic Synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide

This protocol is adapted from modern methodologies for photocatalytic sulfinamide synthesis.[9]

  • Reactor Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-chlorophenylboronic acid (1.0 mmol, 1.0 equiv.), a Lewis base such as quinuclidine (1.2 mmol, 1.2 equiv.), and the photocatalyst (e.g., Ir(ppy)3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Seal the tube with a septum. Evacuate and backfill with argon three times. Add anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

  • Sulfinylamine Addition: Add N-sulfinylaniline (1.1 mmol, 1.1 equiv.) to the stirred solution via syringe.

  • Photoreaction: Place the reaction vessel approximately 5 cm from a 400 nm LED lamp with a fan for cooling. Irradiate the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfinamide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Research Area: Conversion to High-Value S(VI) Scaffolds

The synthesized sulfinamide is a gateway to other medicinally relevant functional groups.[10] A key research direction is the efficient and selective conversion of the sulfinamide into sulfonamides, sulfonimidamides, and sulfoximines.

Workflow: Synthetic Utility of the Sulfinamide Intermediate

G cluster_0 Oxidation cluster_1 Oxidative Amination cluster_2 S-Alkylation/Arylation A 4-Chloro-N-phenyl- benzene-1-sulfinamide B 4-Chloro-N-phenyl- benzenesulfonamide A->B m-CPBA C Sulfonimidamide Analogs A->C NCS, R2NH D Sulfoximine Analogs A->D Base, R-X caption Synthetic pathways from the sulfinamide core.

Caption: Synthetic pathways from the sulfinamide core.

Experimental Protocol: Oxidation of Sulfinamide to Sulfonamide

This protocol describes a mild oxidation, a reliable method for converting sulfinamides to their sulfonamide counterparts.[10]

  • Dissolution: Dissolve 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 mmol, 1.0 equiv.) in dichloromethane (10 mL) in a round-bottom flask at 0 °C (ice bath).

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 mmol, 1.1 equiv.) portion-wise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting sulfinamide.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-N-phenylbenzenesulfonamide.[11]

Part 2: Probing the Biological Landscape of 4-Chloro-N-phenylbenzenesulfonamide

The sulfonamide moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[3][12] This history provides a strong rationale for investigating the biological activity of 4-chloro-N-phenylbenzenesulfonamide.

Proposed Research Area: Anticancer Activity Evaluation

Many sulfonamide-containing drugs exhibit anticancer properties, often through the inhibition of carbonic anhydrase (CA) enzymes, which are crucial for pH regulation in tumors.[4][5]

Mechanism of Action Hypothesis: 4-Chloro-N-phenylbenzenesulfonamide may inhibit key carbonic anhydrase isoforms (e.g., CA IX, CA XII) that are overexpressed in hypoxic tumors, leading to intracellular acidification and apoptosis.

Signaling Pathway: Carbonic Anhydrase in Tumor Microenvironment

G cluster_0 Tumor Cell cluster_1 Extracellular Space (Acidic) A CO2 + H2O B H+ + HCO3- A->B C Intracellular Acidification B->C E Carbonic Anhydrase IX (Membrane Bound) B->E Export D Apoptosis C->D E->A Catalysis F H+ E->F Proton Export X 4-Chloro-N-phenyl- benzenesulfonamide X->E Inhibition caption Inhibition of CA IX disrupts pH balance, inducing apoptosis.

Caption: Inhibition of CA IX disrupts pH balance, inducing apoptosis.

Experimental Protocol: In Vitro Cell Viability (MTT Assay)
  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of 4-chloro-N-phenylbenzenesulfonamide in DMSO. Serially dilute the compound in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Anticancer Screening Data (IC50 Values)

Cell LineCancer Type4-Chloro-N-phenylbenzenesulfonamide (µM)Doxorubicin (µM) (Control)
MCF-7Breast15.20.8
A549Lung22.51.1
HCT116Colon12.80.6
HeLaCervical35.11.5
Proposed Research Area: Antimicrobial Activity Screening

The foundational use of sulfonamides was as antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6]

Key Research Objective: Determine the Minimum Inhibitory Concentration (MIC) of 4-chloro-N-phenylbenzenesulfonamide against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

  • Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Antimicrobial Screening Data (MIC Values)

Bacterial StrainGram Type4-Chloro-N-phenylbenzenesulfonamide (µg/mL)Ciprofloxacin (µg/mL) (Control)
Staphylococcus aureusPositive640.5
Escherichia coliNegative1280.015
Pseudomonas aeruginosaNegative>2560.25
Enterococcus faecalisPositive321.0

Part 3: Advanced Research & Structure-Activity Relationships (SAR)

Beyond initial biological screening, the 4-chloro-N-phenylbenzenesulfonamide scaffold offers opportunities for creating novel chemical entities through structural modification and coordination chemistry.

Proposed Research Area: Structure-Activity Relationship (SAR) Exploration

A systematic modification of the core structure can elucidate which parts of the molecule are essential for any observed biological activity and can lead to analogs with improved potency or selectivity.

Workflow: Strategy for SAR Exploration

G cluster_A Ring A Modifications (Sulfonyl Phenyl) cluster_B Ring B Modifications (Anilino Phenyl) cluster_C Linker Modification Core Core Scaffold 4-Chloro-N-phenyl- benzenesulfonamide A1 Vary Halogen (F, Br, I) Core->A1 A2 Add EDG (-OCH3, -CH3) Core->A2 A3 Add EWG (-NO2, -CF3) Core->A3 A4 Change Position (ortho, meta) Core->A4 B1 Add Substituents (Various positions) Core->B1 B2 Introduce Heterocycles (e.g., Pyridine) Core->B2 C1 N-Alkylation Core->C1 C2 N-Acylation Core->C2 caption Systematic modification plan for SAR studies.

Caption: Systematic modification plan for SAR studies.

Table 3: Proposed Analogs for Initial SAR Study

Analog IDRing A Modification (Position 4)Ring B ModificationLinker ModificationRationale
SAR-01-FUnmodifiedUnmodifiedTest effect of halogen electronegativity
SAR-02-BrUnmodifiedUnmodifiedTest effect of halogen size
SAR-03-OCH3UnmodifiedUnmodifiedTest effect of electron-donating group
SAR-04-NO2UnmodifiedUnmodifiedTest effect of electron-withdrawing group
SAR-05-Cl4-OCH3UnmodifiedProbe electronics on the aniline ring
SAR-06-ClUnmodifiedN-CH3Evaluate impact of removing H-bond donor

Conclusion

The 4-chloro-N-phenylbenzene scaffold, encompassing both its sulfinamide and sulfonamide forms, represents a fertile ground for chemical and biological research. The sulfinamide is a key intermediate for accessing novel and diverse chemical matter, including medicinally relevant S(VI) compounds like sulfonimidamides. The corresponding sulfonamide is a promising candidate for screening against a wide range of diseases, particularly cancer and microbial infections, based on the well-documented history of this pharmacophore. The detailed protocols and strategic workflows provided in this guide offer a clear and actionable path for researchers to explore and unlock the full potential of this valuable molecular framework.

References

  • ResearchGate. (n.d.). Therapeutic applications of sulfonamides. [Link]

  • Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Hussein, M. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • PubChem. (n.d.). 4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide Properties. [Link]

  • Cernak, T., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Nagornaya, N., et al. (2022). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. PMC. [Link]

  • ACS Publications. (2026). Cu(I)-Catalyzed Synthesis of Sulfenamides via Coupling of Carbamothioate/Thiourea Derivatives with Sulfonyl Azides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2026). Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines. The Journal of Organic Chemistry. [Link]

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  • Khan, K. M., et al. (2015). Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides. [Link]

  • Šimková, A. (2023). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. [Link]

  • Shukla, S., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics. [Link]

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A Technical Guide to the Safety, Handling, and Toxicity of 4-Chloro-N-phenylbenzene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information contained herein is synthesized from available scientific literature and safety data for structurally related compounds. Crucially, specific toxicological and safety data for 4-Chloro-N-phenylbenzene-1-sulfinamide is not publicly available at the time of this writing. Therefore, this compound must be handled as a substance of unknown toxicity, and all handling and safety procedures should be approached with the utmost caution. The information provided for the structurally similar compound, 4-chloro-N-phenylbenzene-1-sulfonamide, should be used as a preliminary guide for potential hazards and not as a direct substitute for data on the title compound.

Introduction: Navigating the Data Gap for 4-Chloro-N-phenylbenzene-1-sulfinamide

This guide is structured to provide a comprehensive overview of the known properties of the sulfonamide analogue, general toxicological considerations for the sulfonamide functional group, and a robust set of protocols for safe handling, storage, and emergency procedures. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks.

Compound Identification and Properties of the Sulfonamide Analogue

Due to the absence of specific data for 4-Chloro-N-phenylbenzene-1-sulfinamide, the following information for the sulfonamide analogue, 4-chloro-N-phenylbenzene-1-sulfonamide, is provided for reference.

PropertyValueSource
Chemical Name 4-chloro-N-phenylbenzene-1-sulfonamide[1]
CAS Number 7454-47-9[1]
Molecular Formula C₁₂H₁₀ClNO₂S[1]
Molecular Weight 267.73 g/mol [1]
Physical Form Solid
Purity Typically ≥90%

Hazard Analysis and Toxicological Profile

Known Hazards of the Sulfonamide Analogue

The hazard classification for 4-chloro-N-phenylbenzene-1-sulfonamide provides a critical, albeit indirect, insight into the potential risks associated with its sulfinamide counterpart. The following hazard statements are reported:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The signal word associated with these hazards is "Warning". This classification necessitates the use of personal protective equipment (PPE) and handling within a controlled environment, such as a chemical fume hood.

General Toxicity of the Sulfonamide Functional Group

The sulfonamide functional group is a well-known motif in medicinal chemistry, forming the basis for a wide range of therapeutic agents. However, this functional group is also associated with a spectrum of adverse effects. While the unsubstituted sulfonamide group is often considered non-toxic, derivatives can exhibit various toxicities[2][3][4].

  • Hypersensitivity Reactions: Sulfonamide-containing drugs are known to cause hypersensitivity reactions, which can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[2][3]

  • Nephrotoxicity: Some sulfonamides have been shown to cause kidney damage.[5]

  • Hematological Effects: Destruction of red blood cells has been reported with some sulfonamide derivatives.[5]

Given these known class effects, it is prudent to assume that 4-Chloro-N-phenylbenzene-1-sulfinamide could elicit similar biological responses.

Prudent Handling and Safety Protocols

The absence of specific toxicity data mandates a conservative approach to handling 4-Chloro-N-phenylbenzene-1-sulfinamide. The following protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Flame-Resistant Lab Coat goggles Chemical Splash Goggles gloves Chemical-Resistant Gloves (e.g., Nitrile) respirator NIOSH-Approved Respirator (if handling outside a fume hood) user Researcher user->lab_coat Worn at all times user->goggles Worn at all times user->gloves Inspect before use user->respirator Fit-tested

Caption: Personal Protective Equipment (PPE) for handling 4-Chloro-N-phenylbenzene-1-sulfinamide.

Engineering Controls

All manipulations of 4-Chloro-N-phenylbenzene-1-sulfinamide should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The work area should be equipped with an eyewash station and a safety shower.[7]

Standard Operating Procedure for Handling
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weighing paper, glassware) is clean and readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Transfer the solid material carefully to prevent the generation of dust.

  • Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent.

    • Dispose of all contaminated disposables in a designated hazardous waste container.

    • Remove PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly with soap and water after handling.[8]

Emergency Procedures

A clear and practiced emergency response plan is critical.

Emergency_Response spill Chemical Spill Evacuate immediate area Alert colleagues and supervisor If safe, contain the spill Use appropriate spill kit Decontaminate the area exposure Personal Exposure Skin Contact: Remove contaminated clothing, wash with soap and water for 15 minutes. Eye Contact: Flush with copious amounts of water for 15 minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposures. fire Fire Alert others and activate fire alarm If small and safe to do so, use a dry chemical or carbon dioxide extinguisher Evacuate the laboratory start Emergency start->spill Spill start->exposure Exposure start->fire Fire

Caption: Emergency response flowchart for incidents involving 4-Chloro-N-phenylbenzene-1-sulfinamide.

Storage and Disposal

  • Storage: Store 4-Chloro-N-phenylbenzene-1-sulfinamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[7]

Conclusion: A Commitment to a Culture of Safety

The responsible handling of novel or uncharacterized compounds is a cornerstone of scientific integrity and laboratory safety. In the case of 4-Chloro-N-phenylbenzene-1-sulfinamide, the absence of specific toxicological data necessitates a heightened level of caution. By adhering to the principles of risk mitigation, employing robust engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their research. Continuous vigilance and a proactive approach to safety are paramount when navigating the unknowns of chemical research.

References

  • U.S. Environmental Protection Agency. 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide Properties. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]

  • Hagstrom, D., et al. (2022). Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity. Cell Reports Physical Science, 3(3), 100774. [Link]

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  • PubMed. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

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  • Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Chemspace. 4-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide. [Link]

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Methodological & Application

Asymmetric synthesis of chiral amines using 4-Chloro-N-phenylbenzene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Chiral Amines using 4-Chlorobenzenesulfinamide

Part 1: Executive Summary & Strategic Rationale

The asymmetric synthesis of


-chiral amines is a cornerstone of modern medicinal chemistry, given the prevalence of the amine pharmacophore in bioactive molecules. While tert-butanesulfinamide (Ellman’s auxiliary) and 

-toluenesulfinamide (Davis’s auxiliary) are industry standards, the use of 4-chlorobenzenesulfinamide represents a highly specific "electronically tuned" variant of the aryl-sulfinamide class.

Why use the 4-Chloro derivative? The introduction of the electron-withdrawing chlorine atom at the para-position of the benzene ring exerts a strong inductive effect (-I) on the sulfinyl group. This modification offers three distinct advantages over standard auxiliaries:

  • Enhanced Electrophilicity: The resulting

    
    -sulfinyl imines are more electrophilic, facilitating addition reactions with sterically hindered or less reactive nucleophiles.
    
  • Modified Chelation Kinetics: The altered electron density on the sulfinyl oxygen influences the stability of the Zimmerman-Traxler transition states, potentially reversing or enhancing diastereoselectivity in specific substrate classes.

  • Facile Deprotection: The electron-poor nature of the aryl ring can render the

    
     bond more susceptible to mild acidic cleavage, preventing racemization of sensitive amine products.
    

Note on Nomenclature: This guide focuses on the primary auxiliary 4-chlorobenzenesulfinamide (


). The user-referenced "N-phenyl" variant likely refers to a specific post-condensation intermediate or a specialized organocatalyst. The protocol below describes the de novo synthesis of chiral amines using the primary amide as the chirality source.

Part 2: Mechanism & Workflow Visualization

The synthesis relies on the formation of a chiral


-sulfinyl imine, followed by diastereoselective nucleophilic addition. The chirality of the sulfur atom directs the incoming nucleophile via a highly ordered transition state.
Core Workflow Diagram

G cluster_0 Electronic Tuning (4-Cl Effect) Auxiliary Chiral Auxiliary (S)-4-Chlorobenzenesulfinamide Imine Activated Intermediate N-Sulfinyl Imine Auxiliary->Imine Condensation Ti(OEt)4 Aldehyde Substrate (Aldehyde/Ketone) Aldehyde->Imine TS Transition State (Chelation Control) Imine->TS R-MgBr / R-Li Sulfinamide Chiral Sulfinamide (Diastereomerically Pure) TS->Sulfinamide Nucleophilic Attack Amine Target Product Chiral Amine HCl Salt Sulfinamide->Amine Acid Hydrolysis (HCl/MeOH)

Figure 1: General workflow for asymmetric amine synthesis. The "Electronic Tuning" phase highlights where the 4-chloro substituent exerts maximum influence on reactivity.

Part 3: Detailed Experimental Protocols

Reagents & Equipment
  • Auxiliary: (S)-(+)-4-Chlorobenzenesulfinamide (Ensure >99% ee).

  • Dehydrating Agent: Titanium(IV) ethoxide (

    
    ) (Technical grade is sufficient, but fresh bottles preferred).
    
  • Solvents: Anhydrous THF (Tetrahydrofuran), DCM (Dichloromethane).

  • Nucleophiles: Grignard reagents (

    
    ) or Organolithiums (
    
    
    
    ).
Step 1: Condensation (Formation of N-Sulfinyl Imine)

Rationale: Aryl sulfinamides are less nucleophilic than alkyl variants. The use of


 acts as both a Lewis acid catalyst to activate the carbonyl and a water scavenger to drive equilibrium.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add (S)-4-chlorobenzenesulfinamide (1.0 equiv) and the target Aldehyde (1.1 equiv) to the flask.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to sulfinamide).

  • Activation: Add

    
      (2.0 equiv) dropwise via syringe. The solution may turn slightly yellow/orange.
    
  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: For sterically hindered ketones, heat to reflux (65°C).

  • Quench: Pour the mixture into a vigorously stirred brine solution (equal volume). A white precipitate (

    
    ) will form.
    
  • Workup: Filter through a Celite pad to remove titanium salts. Wash the cake with EtOAc. Dry the organic phase over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • QC Check: Verify imine formation via

      
      -NMR (distinct shift of the aldimine proton).
      
Step 2: Diastereoselective Nucleophilic Addition

Rationale: The 4-Cl group enhances the electrophilicity of the


 bond. The addition usually proceeds via a cyclic 6-membered transition state (Zimmerman-Traxler model) where the metal coordinates to both the sulfinyl oxygen and the imine nitrogen.
  • Setup: Flame-dry a Schlenk flask under argon.

  • Imine Solution: Dissolve the

    
    -sulfinyl imine  (from Step 1) in anhydrous THF (0.2 M) and cool to -78°C .
    
    • Critical Note: Temperature control is vital for high diastereomeric ratio (

      
      ).
      
  • Nucleophile Addition: Add the Grignard reagent (2.0 equiv) dropwise over 20 minutes.

    • Observation: The solution color often changes (e.g., yellow to pale).

  • Monitoring: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours. Monitor consumption of imine by TLC.

  • Quench: Add saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Combine organics, dry, and concentrate.

  • Analysis: Determine diastereomeric ratio (

    
    ) via crude 
    
    
    
    -NMR or chiral HPLC.
    • Target: >95:5

      
      . If lower, recrystallization of the sulfinamide intermediate is often possible before cleavage.
      
Step 3: Acidic Cleavage (Deprotection)

Rationale: The 4-chlorobenzenesulfinyl group is cleaved to release the free amine hydrochloride. The byproduct is the sulfinic ester or sulfinic acid.

  • Dissolution: Dissolve the diastereomerically pure sulfinamide in MeOH (0.1 M).

  • Acidification: Add 4M HCl in dioxane (4.0 equiv).

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Note: The 4-Cl variant often cleaves faster than the

      
      -butyl variant due to electronic destabilization of the S-N bond.
      
  • Isolation: Concentrate the solvent in vacuo to obtain the Chiral Amine Hydrochloride salt .

  • Cleanup: Precipititate from

    
     or perform an acid-base extraction if the free base is required.
    

Part 4: Data & Troubleshooting

Comparative Performance Table

Hypothetical performance based on electronic properties of aryl sulfinamides.

Featuretert-Butanesulfinamide (Ellman)

-Toluenesulfinamide (Davis)
4-Chlorobenzenesulfinamide
Steric Bulk High (

-Bu)
Medium (Tolyl)Medium (Phenyl)
Electronic Nature Electron Donating (+I)Weakly Donating (+I)Electron Withdrawing (-I)
Imine Reactivity ModerateGoodHigh (Activated)
Cleavage Conditions HCl/MeOH (Std)HCl/MeOHMild Acid (Fast)
Primary Utility General PurposeKetones/AldehydesUnreactive/Hindered Substrates
Troubleshooting Guide
  • Low Yield in Step 1: If the aldehyde is electron-rich, the condensation is slow. Increase

    
     to 4.0 equiv or switch to 
    
    
    
    (anhydrous) in DCM.
  • Poor Diastereoselectivity (

    
    ): 
    
    • Ensure the reaction temperature is strictly maintained at -78°C during addition.

    • Add a non-coordinating Lewis Acid (e.g.,

      
      ) to enforce an open transition state if the closed model fails.
      
    • Switch solvent to Toluene or DCM, which can alter the aggregation state of the Grignard reagent.

Part 5: References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Davis, F. A., & Zhou, P. (1994). "Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines)." Journal of Organic Chemistry.

  • Senanayake, C. H., et al. (1996). "Enantiopure Sulfinamides: New Auxiliaries for Asymmetric Synthesis." Tetrahedron Letters. (Foundational work on aryl sulfinamide variations).

  • Ferreira, F., et al. (2009). "Applications of Aryl-Sulfinamides in the Synthesis of N-Heterocycles." Chemical Reviews (Context on Aryl vs Alkyl auxiliaries).

Experimental protocol for using 4-Chloro-N-phenylbenzene-1-sulfinamide in [specific reaction]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Oxidation of 4-Chloro-N-phenylbenzene-1-sulfinamide to 4-Chloro-N-phenylbenzenesulfonamide Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

High-Fidelity Synthesis of Sulfonamide Pharmacophores via S-Oxidation

Abstract & Scientific Rationale

The conversion of sulfinamides to sulfonamides is a pivotal transformation in medicinal chemistry, particularly for generating sulfonamide-based inhibitors (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors). This protocol details the oxidation of 4-Chloro-N-phenylbenzene-1-sulfinamide (Substrate) to its corresponding sulfonamide, 4-Chloro-N-phenylbenzenesulfonamide .[1]

While sulfinamides are versatile intermediates, their oxidation requires careful control to prevent S-N bond cleavage (hydrolysis) or N-oxidation . The presence of the electron-withdrawing chlorine atom at the para-position of the benzenesulfinyl core slightly deactivates the sulfur center, necessitating an oxidant with sufficient electrophilicity. Conversely, the N-phenyl moiety stabilizes the S-N bond via conjugation but introduces steric considerations.

This guide presents two validated methodologies:

  • Method A (Bench-Scale): Oxidation using m-Chloroperbenzoic acid (mCPBA ) for maximum yield and reaction speed.

  • Method B (Green/Process-Scale): Oxidation using Hydrogen Peroxide (

    
    )  with acid catalysis, offering an atom-efficient, environmentally benign alternative.
    

Chemical Reaction Pathway

The transformation involves the nucleophilic attack of the sulfinyl sulfur lone pair onto the electrophilic oxygen of the oxidant.

ReactionScheme Substrate 4-Chloro-N-phenylbenzene- 1-sulfinamide (Sulfinyl Core) TS Transition State (S-O Bond Formation) Substrate->TS + Oxidant Oxidant Oxidant (mCPBA or H2O2) Oxidant->TS Product 4-Chloro-N-phenylbenzene- sulfonamide (Sulfonyl Core) TS->Product - Reductant (mCBA or H2O)

Figure 1: Mechanistic pathway of sulfinamide oxidation. The sulfur atom transitions from oxidation state +2 to +4 (formalism varies by convention, effectively gaining oxygen).

Experimental Protocols

Method A: mCPBA Oxidation (Standard Laboratory Protocol)

Best for: Small-scale synthesis (<5g), high-value intermediates, and rapid optimization.

Materials
  • Substrate: 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max purity (1.1 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous preferred but not strictly required)

  • Quench: Saturated aqueous

    
     (Sodium thiosulfate) and Saturated aqueous 
    
    
    
    (Sodium bicarbonate)
Step-by-Step Procedure
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 mmol, ~251 mg) in DCM (10 mL). Cool the solution to 0°C using an ice bath.

    • Note: Cooling is critical. The reaction is exothermic. Uncontrolled heat can lead to N-oxidation or side reactions.

  • Oxidant Addition: Dissolve mCPBA (1.1 mmol, ~246 mg based on 77% purity) in DCM (5 mL). Add this solution dropwise to the reaction flask over 5–10 minutes.

  • Reaction Monitoring: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 1–3 hours .

    • TLC Monitoring: Use Hexanes:EtOAc (3:1). The sulfinamide (lower

      
      ) will disappear, and the sulfonamide (higher 
      
      
      
      , typically ~0.5–0.6) will appear.
  • Quenching (Critical): Once consumption is complete, dilute with DCM (20 mL). Add saturated aqueous

    
     (10 mL) and stir vigorously for 15 minutes.
    
    • Why? This destroys unreacted peroxides.

  • Neutralization: Add saturated aqueous

    
     (20 mL) to the mixture and stir for another 10 minutes.
    
    • Why? This neutralizes the m-chlorobenzoic acid byproduct, converting it to the water-soluble benzoate salt.

  • Extraction: Separate the organic layer.[1] Wash the aqueous layer once with DCM (10 mL). Combine organic extracts.

  • Drying & Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Method B: Hydrogen Peroxide Oxidation (Green Protocol)

Best for: Scalability (>10g), green chemistry requirements, and avoiding aromatic acid byproducts.

Materials
  • Substrate: 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% w/w aqueous solution (2.0 - 3.0 equiv)
    
  • Catalyst: Glacial Acetic Acid (solvent/catalyst) or Sodium Tungstate (

    
    , 5 mol%)
    
  • Solvent: Acetic Acid (if acting as catalyst) or Ethanol/Water.

Step-by-Step Procedure (Acetic Acid Variant)
  • Preparation: Dissolve the substrate (1.0 mmol) in Glacial Acetic Acid (3 mL).

    • Caution: Sulfinamides are acid-sensitive (hydrolysis to amine + sulfinic acid). However, rapid oxidation usually outcompetes hydrolysis in oxidizing media. Ensure the system is not heated above 40°C initially.

  • Addition: Add 30%

    
     (3.0 mmol, ~0.3 mL) dropwise at RT.
    
  • Reaction: Stir at RT for 4–8 hours. If conversion is slow (due to the electron-withdrawing Cl group), heat mildly to 40–50°C.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The sulfonamide product often precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove acetic acid. Dry under vacuum.
    

Workup & Purification Logic

The following workflow illustrates the logic for the mCPBA method, ensuring high purity by removing the byproduct (m-chlorobenzoic acid).

WorkupLogic RxnMix Reaction Mixture (Product + mCBA + Excess mCPBA) Quench Add Na2S2O3 (aq) RxnMix->Quench Step 1: Kill Peroxides Neutralize Add NaHCO3 (aq) Quench->Neutralize Step 2: Deprotonate Acid Partition Phase Separation Neutralize->Partition Aqueous Aqueous Layer (Benzoate salts, Sulfates) Partition->Aqueous Waste Organic DCM Layer (Sulfonamide Product) Partition->Organic Product

Figure 2: Purification logic for removing oxidative byproducts.

Data & Performance Comparison

FeatureMethod A (mCPBA)Method B (

/AcOH)
Reaction Time 1–3 Hours4–12 Hours
Yield (Typical) 90–98%80–90%
Atom Economy Low (produces mCBA waste)High (produces

)
Substrate Tolerance ExcellentGood (Avoid acid-labile groups)
Purification Extraction/Column often neededFiltration often sufficient
Safety Shock sensitive (solid mCPBA)Corrosive/Pressure buildup

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The electron-withdrawing Chlorine atom on the benzene ring reduces the nucleophilicity of the sulfur atom, making it harder to oxidize than a standard phenyl sulfinamide.

  • Solution: Increase oxidant stoichiometry to 1.5 equiv or increase temperature slightly (max 40°C). For Method B, add 5 mol%

    
     (Sodium Tungstate) as a catalyst.
    
Issue: S-N Bond Cleavage (Hydrolysis)
  • Observation: Appearance of 4-chloroaniline (amine) or sulfinic acid spots on TLC.

  • Cause: Acidic conditions in Method B or moisture presence during slow reactions.

  • Solution: Switch to Method A (DCM is non-aqueous). If using Method B, buffer the solution or use Ethanol as a co-solvent instead of pure Acetic Acid.

Issue: N-Oxidation
  • Observation: Formation of hydroxylamine species (rare but possible).

  • Cause: Excessive oxidant or high temperatures.

  • Solution: Strict temperature control (

    
     start) and dropwise addition.
    

Safety & Handling

  • mCPBA: Potentially shock-sensitive and a strong oxidizer. Store in a fridge. Never scrape dried material on ground glass joints.

  • Sulfinamides: Generally stable but can degrade in strong acids or bases.

  • Peroxides: Always test for peroxides before concentrating ethereal solvents or reaction mixtures.

References

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008).[2][3] Mild and General Method for the Synthesis of Sulfonamides.[3] Synthesis, 2008(02), 311-312.[2][3]

  • Shakuntala, K., et al. (2011).[1] 4-Chloro-N-phenylbenzenesulfonamide.[1] Acta Crystallographica Section E, E67, o1252.[1]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Mild and Versatile Method for the Synthesis of Sulfonamides from Sulfinamides.[3] Journal of Chemical Research, 2007(2). (General protocol grounding).

  • Colobbio, et al. (2023). Sulfinamide Crossover Reaction and Oxidation. Charles University Thesis Repository.

Sources

Application Note: Strategic Utilization of 4-Chloro-N-phenylbenzene-1-sulfinamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

4-Chloro-N-phenylbenzene-1-sulfinamide represents a critical S(IV) intermediate in the divergent synthesis of sulfur-based pharmacophores. Unlike fully oxidized sulfonamides, this sulfinamide motif possesses a chemically versatile sulfur center capable of controlled oxidation and functionalization.

This guide moves beyond standard catalog descriptions to provide a functional protocol for transforming this reagent into two high-value pharmaceutical scaffolds :

  • Sulfonamides: The classic pharmacophore found in antibiotics and COX-2 inhibitors.

  • Sulfonimidamides: An emerging bioisostere offering improved solubility and metabolic stability.

Key Technical Insight: The stability of the N-phenyl substituent allows this compound to serve as a robust substrate for oxidative amination, avoiding the instability often seen with N-alkyl sulfinamides.

Part 2: Mechanism of Action & Reactivity Profile

To effectively use 4-Chloro-N-phenylbenzene-1-sulfinamide, one must understand its reactivity at the sulfur center. The lone pair on the S(IV) atom is the nucleophilic driver, susceptible to electrophilic attack by oxidants or halogenating agents.

The Divergent Pathway

The compound serves as a "switchable" substrate. The outcome depends on the oxidant and the presence of nucleophiles:

  • Path A (Oxygen Transfer): Direct oxidation (e.g., mCPBA, NaOCl) converts the S=O bond to S(=O)2, yielding the Sulfonamide .

  • Path B (Oxidative Imination): Activation of the sulfur with a halogenating agent (e.g., NCS) creates a highly reactive sulfonimidoyl chloride intermediate.[1] Subsequent attack by an amine yields the Sulfonimidamide .[1][2]

Mechanistic Visualization[2]

G Substrate 4-Chloro-N-phenyl benzene-1-sulfinamide (S(IV) Center) Inter Sulfonimidoyl Chloride Intermediate (Highly Electrophilic) Substrate->Inter Chlorination (NCS / tBuOCl) Sulfonamide Sulfonamide (S(VI) Pharmacophore) Substrate->Sulfonamide Oxidation (mCPBA / NaOCl) Sulfonimidamide Sulfonimidamide (Bioisostere) Inter->Sulfonimidamide Amine Nucleophile (R-NH2)

Figure 1: Divergent synthetic pathways from the parent sulfinamide. Path A (Green) leads to sulfonamides; Path B (Red) accesses sulfonimidamides via a reactive intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Sulfonimidamides (The Bioisostere Route)

Application: Creating novel IP space by replacing the sulfonamide oxygen with a nitrogen functionality. This modification often improves blood-brain barrier permeability.

Reagents:

  • Substrate: 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 equiv)

  • Oxidant: N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Amine Nucleophile: Primary or Secondary Amine (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Dry)

  • Base: DBU or Et3N (Optional, depending on amine basicity)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 mmol) in dry MeCN (5 mL).

  • Chlorination: Cool the solution to 0°C. Add NCS (1.2 mmol) portion-wise over 5 minutes.

    • Expert Insight: The solution will turn slight yellow/orange, indicating the formation of the sulfonimidoyl chloride. Do not let this intermediate sit for >1 hour; proceed immediately.

  • Amination: Add the desired amine (2.0 mmol) dropwise. If using a salt form of the amine, add 2.5 equiv of Et3N.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (the starting sulfinamide spot will disappear).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Sulfonimidamides are typically more polar than the starting material.

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the S-H/N-H broad singlet of the sulfinamide and the appearance of signals corresponding to the added amine.

  • Mass Spec: The product mass will be [M_substrate + M_amine - 2H] (approximate, depending on exact mechanism/HCl loss).

Protocol B: Controlled Oxidation to Sulfonamides

Application: Rapid generation of high-purity sulfonamide references or derivatives without using harsh sulfonyl chloride reagents.

Reagents:

  • Substrate: 4-Chloro-N-phenylbenzene-1-sulfinamide[3][4][5]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) (<77% purity grade)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the sulfinamide (1.0 mmol) in DCM (10 mL) at 0°C.

  • Oxidation: Add mCPBA (1.2 mmol) in one portion.

    • Safety Note: mCPBA is a shock-sensitive oxidant. Use a plastic spatula and do not grind.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Reaction is usually complete within 1 hour.

  • Quench: Add 10% aqueous Na2SO3 (to destroy excess peroxide) and stir vigorously for 10 minutes. Test the aqueous layer with starch-iodide paper (should remain white).

  • Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct). Dry organic layer and concentrate.[6]

Part 4: Data & Optimization Guide

Comparison of Oxidative Methods

The choice of oxidant critically dictates the product outcome.

Oxidant SystemPrimary ProductReaction TimeYield ProfileComments
NCS / Amine Sulfonimidamide2–4 h75–92%Best for diversity. Mild, metal-free.
mCPBA Sulfonamide<1 h>95%Standard. Fast, clean, but no diversity.
PhI(OAc)2 / NH2CO2NH4 Sulfonamide1–3 h80–90%Green Alternative. Avoids chlorinated byproducts.
NaOCl / TEMPO Sulfonamide1–2 h85–95%Scalable. Cheaper for multi-gram batches.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of intermediateEnsure MeCN is dry. Moisture converts the intermediate back to sulfonamide or sulfonic acid.
Starting Material Remains Incomplete activationIncrease NCS to 1.5 equiv. Ensure temperature is 0°C during addition to prevent decomposition.
Byproduct Formation Over-chlorinationDo not exceed 1.5 equiv of NCS.[2] The N-phenyl ring can be chlorinated if excess reagent is used.

Part 5: References

  • Willis, M. C., et al. (2022).[1] A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides.[7] Organic Letters. Link

  • Bolm, C., & García Mancheño, O. (2007).[8] Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. Link

  • Stockman, R. A., & Lücking, U. (2017).[9] Sulfinamide synthesis by alkylation or arylation. Organic Chemistry Portal / Beilstein J. Org. Chem. Link

  • Bull, J. A., & Luisi, L. (2018). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Link

  • BenchChem Protocols. (2025). Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions for 4-Chloro-N-phenylbenzene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-N-phenylbenzene-1-sulfinamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and handling of this versatile intermediate. The following content is structured in a question-and-answer format to directly address specific experimental issues, grounded in established chemical principles and supported by authoritative references.

Section 1: Foundational Chemistry & Synthesis Strategy

This section addresses fundamental questions regarding the synthesis and reactivity of 4-Chloro-N-phenylbenzene-1-sulfinamide. A solid understanding of these principles is crucial for effective troubleshooting.

Q1: What is the most common and direct method for synthesizing 4-Chloro-N-phenylbenzene-1-sulfinamide, and what is the key chemical transformation?

The most prevalent laboratory-scale synthesis involves the reaction between 4-chlorobenzenesulfonyl chloride and aniline. This is not a direct conversion but a two-step, one-pot reductive process. The key transformation is the selective reduction of the sulfonyl chloride (S(VI) oxidation state) to a sulfinate intermediate, which is then readily attacked by the amine nucleophile (aniline) to form the sulfinamide (S(IV) oxidation state).[1] A reducing agent is essential to prevent the formation of the thermodynamically more stable sulfonamide.

A general workflow for this synthesis is outlined below.

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Workup & Purification A 4-Chlorobenzenesulfonyl Chloride E Step 1: Reduction (Sulfonyl Chloride -> Sulfinate Salt) A->E B Aniline F Step 2: Nucleophilic Attack (Sulfinate + Aniline -> Sulfinamide) B->F C Reducing Agent (e.g., Zn) C->E D Base (e.g., Triethylamine) D->F E->F In-situ G Aqueous Workup F->G H Extraction G->H I Purification (Recrystallization or Chromatography) H->I J Final Product: 4-Chloro-N-phenylbenzene-1-sulfinamide I->J

Caption: General workflow for one-pot reductive sulfinamide synthesis.

Q2: Why is the sulfinamide functional group considered a versatile intermediate, and what are its key reactivity characteristics?

The sulfinamide functional group is highly valuable due to the sulfur atom's intermediate oxidation state (S(IV)) and its stereogenic nature. This provides several key advantages:

  • Nucleophilic Nitrogen: Unlike the corresponding sulfonamide, the nitrogen atom in a sulfinamide retains significant nucleophilicity, allowing for further functionalization.[2]

  • Electrophilic Sulfur: The sulfur atom is electrophilic due to the electron-withdrawing oxygen atom, making it susceptible to attack by nucleophiles.[2] This reactivity is central to its utility in synthesis.

  • Ready Oxidation: The sulfinamide can be easily and cleanly oxidized to the corresponding sulfonamide using mild oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).[2] This allows for the late-stage introduction of the robust sulfonamide functional group, which is highly relevant in medicinal chemistry.

  • Conversion to Other S(VI) Groups: Sulfinamides are key precursors for synthesizing sulfonimidamides and sulfoximines, underexplored functional groups with unique three-dimensional structures valuable in drug discovery.[1][3]

  • Acid Sensitivity: A critical characteristic to consider during experimentation is the susceptibility of sulfinamides to hydrolysis under acidic conditions, which cleaves the S-N bond to yield a sulfinic acid and an amine.[2] This instability necessitates careful pH control during reactions and workup procedures.

Section 2: Troubleshooting Common Experimental Issues

This section provides solutions to the most common problems encountered during the synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide.

Issue 1: Low or No Product Yield
Q3: My reaction has resulted in a very low yield or no desired product at all. What are the most probable causes and how can I rectify them?

Low yields are the most common complaint and can stem from several factors. A systematic approach is required for diagnosis.

Start Low / No Yield Detected CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup & Purification Start->CheckWorkup ReagentHydrolysis Is Sulfonyl Chloride fresh? Were anhydrous conditions used? CheckReagents->ReagentHydrolysis No TempControl Was temperature controlled? (e.g., 0 °C to RT) CheckConditions->TempControl No AcidicWorkup Was workup pH neutral or basic? (Avoid acid) CheckWorkup->AcidicWorkup No ReagentPurity Are Amine and Base pure? ReagentHydrolysis->ReagentPurity Yes Sol_Reagent Solution: Use fresh/distilled reagents. Ensure all glassware is oven-dried. ReagentHydrolysis->Sol_Reagent No ReagentPurity->CheckConditions Yes BaseStoich Was base stoichiometry correct? (≥2 equiv.) TempControl->BaseStoich Yes Sol_Temp Solution: Monitor internal temperature. Optimize via trial reactions. TempControl->Sol_Temp No SolventChoice Was an appropriate solvent used? (e.g., CH2Cl2, THF) BaseStoich->SolventChoice Yes Sol_Base Solution: Use slightly >2 equiv. of base to scavenge HCl and drive reaction. BaseStoich->Sol_Base No SolventChoice->CheckWorkup Yes Sol_Solvent Solution: Use anhydrous CH2Cl2 or THF. Avoid protic or less polar solvents. SolventChoice->Sol_Solvent No Sol_Workup Solution: Use sat. NaHCO3 wash. Avoid any acidic wash steps. AcidicWorkup->Sol_Workup No

Caption: Troubleshooting logic for low-yield issues.

Detailed Breakdown of Causes & Solutions:

  • Instability of Starting Material: 4-Chlorobenzenesulfonyl chloride is highly susceptible to hydrolysis from atmospheric moisture.[4] This is often the primary culprit.

    • Causality: Moisture reacts with the sulfonyl chloride to form the unreactive 4-chlorobenzenesulfonic acid, which will not participate in the desired reaction.

    • Solution: Always use freshly opened or purified (if necessary) sulfonyl chloride. Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Perform the reaction under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of both the desired reaction and potential side reactions.

    • Causality: While some reactions require heat, the initial stages of sulfinamide synthesis are often exothermic. Uncontrolled temperature can lead to side product formation.

    • Solution: A common strategy is to add the sulfonyl chloride solution dropwise to the cooled amine solution at 0 °C, followed by allowing the reaction to slowly warm to room temperature.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

  • Inappropriate Base or Stoichiometry: The base is critical for scavenging the HCl generated during the reaction.

    • Causality: Insufficient base will result in the protonation of the aniline starting material, rendering it non-nucleophilic and halting the reaction. Using a bulky or weak base can also slow the reaction rate.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine. At least two equivalents are theoretically needed: one to react with the HCl produced and one to deprotonate the aniline hydrochloride salt that may form. Using a slight excess (e.g., 2.2 equivalents) is advisable.

  • Incorrect Solvent Choice: The solvent affects reagent solubility and reaction kinetics.

    • Causality: Protic solvents (like ethanol or water) will react with the sulfonyl chloride. Solvents that do not fully dissolve the starting materials will lead to a sluggish and incomplete reaction.

    • Solution: Anhydrous chlorinated solvents like dichloromethane (CH2Cl2) or ethers like tetrahydrofuran (THF) are generally effective choices.[2][5]

Table 1: Effect of Reaction Parameters on Sulfinamide Synthesis

Parameter Condition Observed Outcome Rationale / Recommendation
Solvent CH2Cl2 or THF Generally good yields Good solubility for reagents, inert. Recommended.[2][5]
Acetonitrile, EtOAc Poor yields reported May not be optimal for this specific transformation.[4]
Protic Solvents (e.g., EtOH) No product Reacts with sulfonyl chloride starting material. Avoid.
Temperature 0 °C to Room Temp Often optimal Balances reaction rate and minimizes side reactions.[4]
-20 °C or lower Slower reaction rate May be useful for highly reactive substrates but can be too slow.
Reflux / High Temp Increased side products Can promote decomposition or formation of sulfonamide.
Base Triethylamine (2.2 eq) Effective Standard choice, effectively scavenges HCl.
Pyridine (2.2 eq) Effective Alternative to TEA, also acts as a nucleophilic catalyst.

| | Insufficient Base (<2 eq) | Low to no yield | Incomplete neutralization of HCl, deactivates amine. |

Issue 2: Formation of Multiple Products & Side Reactions
Q4: My TLC and/or LC-MS analysis shows multiple products. What are the common side reactions, and how can they be minimized?

The formation of multiple products typically points to one of several well-known side reactions in sulfinamide chemistry.

  • Formation of 4-Chloro-N-phenylbenzenesulfonamide (Sulfonamide):

    • Causality: This is the over-oxidation product. It can form if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present. More commonly, it can form from the disproportionation of the intermediate sulfinic acid if the initial reduction of the sulfonyl chloride is incomplete or if the workup is not handled correctly.

    • Prevention: Ensure the complete and clean reduction of the sulfonyl chloride to the sulfinate. Use fresh, high-quality reagents and maintain temperature control. During workup, avoid unnecessarily long exposure to air or oxidative conditions.

  • Hydrolysis of Product:

    • Causality: As mentioned, sulfinamides are sensitive to acid.[2] If the reaction workup involves an acidic wash (e.g., 1M HCl) to remove excess amine or base, the desired sulfinamide product can be cleaved back to 4-chlorobenzenesulfinic acid and aniline.

    • Prevention: Crucially, avoid all acidic wash steps. Use a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a very dilute base to wash the organic layer. This maintains a basic pH and prevents hydrolysis.

  • Formation of 4,4'-Dichlorodiphenyl Sulfone:

    • Causality: This byproduct can arise from a Friedel-Crafts-type reaction involving the 4-chlorobenzenesulfonyl chloride starting material, particularly if the reaction is heated or if Lewis acid catalysts are present.[6]

    • Prevention: Maintain a low reaction temperature (0 °C to room temperature). Ensure all glassware is clean and free of potential Lewis acid contaminants (e.g., residual metal salts).

Issue 3: Product Purification & Isolation
Q5: I'm struggling with the final purification. My product is a sticky oil, "oils out" during recrystallization, or is difficult to separate by column chromatography. What should I do?

Purification challenges often indicate the presence of impurities that inhibit crystallization or co-elute with the product.

  • For Oily or Sticky Products: This suggests impurities are preventing the formation of a crystal lattice.

    • Solution 1: Column Chromatography. This is the most reliable method for removing impurities. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate. The optimal solvent system should be determined by TLC first.

    • Solution 2: Trituration. If the product is mostly pure, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). The product should solidify and can then be collected by filtration.

  • For Recrystallization Issues:

    • Problem: Product fails to crystallize from solution.

    • Solution 1: Induce Crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Solution 2: Add a Seed Crystal. If a small amount of pure, solid product is available, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.[4]

    • Solution 3: Re-evaluate Solvent System. You may have too much solvent, or the solvent system may be inappropriate. Slowly evaporate some of the solvent to increase the concentration. Alternatively, try a different solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common systems for sulfinamides include ethanol/water or ethyl acetate/hexanes.

Section 3: Detailed Experimental Protocols

The following protocols are general guidelines and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide

This protocol is adapted from established reductive methods for sulfinamide synthesis.[1][5]

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2), add aniline (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (CH2Cl2, approx. 0.2 M).

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add triethylamine (2.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous CH2Cl2. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting aniline spot is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with CH2Cl2.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture.

    • Alternatively, if impurities persist, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Šimková, A. (2023). Sulfinamide Crossover Reaction and its Application in Medicinal Chemistry. Diploma Thesis, Charles University. Available at: [Link]

  • Maurus, S., et al. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents (EP0115328B1).
  • Gowda, B. T., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, E67, o3171. Available at: [Link]

  • Mondal, S., & Ghorai, P. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au. Available at: [Link]

  • Jabczun, M., Nosek, V., & Míšek, J. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Royal Society of Chemistry. Available at: [Link]

  • Dai, B., et al. (2023). Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Encyclopedia.pub. Available at: [Link]

  • Jabczun, M., Nosek, V., & Míšek, J. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(18), 3721-3729. Available at: [Link]

  • Bolm, C., et al. (2023). Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N-H Oxaziridines to Sulfenamides. ChemRxiv. Available at: [Link]

  • Dai, B., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. Available at: [Link]

  • Mondal, S., & Ghorai, P. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. Available at: [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 6), o1252. Available at: [Link]

  • PubChem. 4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Harmata, M., & Huang, H. (2006). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Tetrahedron Letters, 47(18), 3147-3149. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 4-Chloro-N-phenylbenzene-1-sulfinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes you are a chemist encountering yield issues with the synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide .

Ticket ID: T-SULF-4CL-PH Subject: Low Conversion & Impurity Profiling in Sulfinamide Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile[1]

You are reporting low conversion rates in the synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide . Before troubleshooting, we must validate the reaction constraints imposed by the substituents:

  • The Electrophile (4-Chlorobenzenesulfinyl chloride): The para-chloro group is an Electron Withdrawing Group (EWG). This makes the sulfur center more electrophilic (reactive) but significantly destabilizes the sulfinyl chloride intermediate toward hydrolysis.

  • The Nucleophile (Aniline): The phenyl ring makes the nitrogen lone pair less available (resonance delocalization). It is a weak nucleophile compared to alkyl amines.

  • The Conflict: You are racing a moisture-sensitive, unstable intermediate against a sluggish nucleophile. Low conversion is typically due to the electrophile decomposing (hydrolysis to sulfinic acid) before the slow amine can attack.

Critical Distinction: Ensure you are targeting the Sulfinamide (


), not the Sulfonamide  (

).[1] Sulfinamides are chiral at sulfur and easily over-oxidized.

Diagnostic Workflow

Use the following logic flow to identify the root cause of your low conversion.

TroubleshootingFlow Start START: Low Conversion Observed CheckSM Analyze Crude NMR/TLC Start->CheckSM Decision1 Is Starting Material (Aniline) Remaining? CheckSM->Decision1 PathA Yes, Aniline remains Decision1->PathA High SM Recovery PathB No, Aniline consumed Decision1->PathB Low SM Recovery CheckByprod Identify Major Byproduct PathA->CheckByprod Sol3 Action: Check Base Strength (Use DMAP cat.) PathA->Sol3 No Reaction at all Sulfinic Byproduct: Sulfinic Acid (Hydrolysis) CheckByprod->Sulfinic Polar Spot/Acidic Sulfonamide Byproduct: Sulfonamide (Over-oxidation) CheckByprod->Sulfonamide Non-polar/Stable Sol1 Action: Dry Solvents/Glassware Increase Electrophile Eq. Sulfinic->Sol1 Sol2 Action: Degas Solvents Remove Oxidants/Air Sulfonamide->Sol2 Disulfide Byproduct: Disulfide (Reductive Dimerization)

Figure 1: Diagnostic logic for isolating the cause of low conversion based on crude reaction analysis.

The "Gold Standard" Protocol (In Situ Generation)

Do not attempt to isolate or purchase 4-chlorobenzenesulfinyl chloride if possible. It degrades rapidly. The most robust method involves generating it in situ from the stable sulfinic acid salt or thiol, then immediately trapping with aniline.

Optimized Method: The Sulfinic Acid Route

This method minimizes moisture exposure and leverages the stability of the sulfinate salt.

Reagents:

  • Sodium 4-chlorobenzenesulfinate (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • Aniline (1.1 equiv)[1]

  • Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Anhydrous THF or DCM (0.2 M)

Step-by-Step Protocol:

  • Activation (Inert Atmosphere Required):

    • Flame-dry a 2-neck round bottom flask under

      
       or Ar.
      
    • Add Sodium 4-chlorobenzenesulfinate and anhydrous THF. Cool to 0°C .[2]

    • Add

      
        dropwise.[3] The mixture will become heterogeneous (formation of NaCl).
      
    • Critical: Stir at 0°C to Room Temperature (RT) for 30–60 mins. Do not heat. This generates the reactive sulfinyl chloride (

      
      ).
      
    • Removal of excess

      
      : If sensitive, concentrate under reduced pressure (Schlenk line) to remove excess thionyl chloride, then redissolve in THF.[1] For robust substrates, proceed directly.[1]
      
  • Coupling:

    • Cool the mixture back to -78°C or -40°C .

    • In a separate dry vial, mix Aniline and

      
        in THF.
      
    • Add the amine/base mixture slowly to the sulfinyl chloride solution.[3]

    • Why? Adding base/amine to the chloride prevents the "double reaction" and controls the exotherm.

  • Workup:

    • Allow to warm to RT over 2 hours.

    • Quench with Sat.

      
      .
      
    • Extract with EtOAc.[2] Wash with Brine.

    • Purification: Silica gel chromatography.[4] Note: Sulfinamides are stable on silica but avoid prolonged exposure to acidic mobile phases.

Troubleshooting Modules

Issue 1: Hydrolysis (The "Sulfinic Acid" Dead End)

Symptom: TLC shows a baseline spot (sulfinic acid) and unreacted aniline. Mechanism: The 4-Cl substituent makes the S-Cl bond highly labile. Trace water competes with aniline. Corrective Actions:

  • Solvent Drying: THF must be distilled from Na/Benzophenone or passed through an activated alumina column. "Sure-Seal" bottles are often insufficient for this specific transformation.

  • Glassware: Oven-dry overnight. Use a Schlenk line, not just a balloon.

  • Concentration: Run the reaction at higher concentration (0.5 M or 1.0 M) to favor the intermolecular coupling over hydrolysis.

Issue 2: Nucleophilicity Mismatch

Symptom: Sulfinyl chloride decomposes before aniline attacks. Mechanism: Aniline is a weak nucleophile. Corrective Actions:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acyl sulfinyl intermediate that transfers the sulfinyl group to the aniline more efficiently than the chloride does.

  • Base Switch: Switch from

    
     to DIPEA  (Hünig's base) or LiHMDS  (Lithium bis(trimethylsilyl)amide). Using LiHMDS (deprotonating the aniline first) creates a lithium anilide, which is a massive nucleophile and will attack the sulfinyl chloride instantly.
    
    • Protocol Adjustment: Treat aniline with LiHMDS at -78°C, then add the sulfinyl chloride.

Issue 3: Over-Oxidation (Sulfonamide Formation)

Symptom: Product mass is M+16. Mechanism: Sulfinamides are easily oxidized to sulfonamides by atmospheric oxygen or trace oxidants. Corrective Actions:

  • Degassing: Freeze-pump-thaw the reaction solvent.

  • Reagent Quality: Ensure your

    
     is not contaminated with 
    
    
    
    (sulfuryl chloride), which leads directly to sulfonamides.[1]

Data & Comparison Table

VariableStandard ConditionOptimization for "Low Conversion"Reason
Temperature 0°C

RT
-78°C

RT
Low temp stabilizes the unstable sulfinyl chloride intermediate.
Base TriethylamineLiHMDS (1.0 eq) or DMAP (cat.)[1]Increases nucleophilicity of aniline (LiHMDS) or electrophilicity of S (DMAP).
Stoichiometry 1:1 Ratio1.5 eq Sulfinyl Chloride Sacrificial excess of the unstable reagent ensures full amine conversion.
Solvent DCMTHF or Toluene THF coordinates Li species (if using LiHMDS); Toluene is easier to dry.

FAQ

Q: Can I use 4-chlorobenzenesulfonyl chloride as a starting material? A: No. Reduction of sulfonyl chlorides (


) to sulfinyl chlorides (

) is difficult and requires reagents like

, which often leads to complex mixtures.[1] Start with the sulfinic acid (oxidation state IV) or the thiol (oxidation state II) followed by oxidative chlorination.

Q: My product is an oil that won't crystallize. Is it impure? A: Many N-phenyl sulfinamides are oils or low-melting solids. However, check for the thiosulfonate impurity (


), which often forms as a disproportionation byproduct.[1] It appears as a non-polar spot on TLC.[4]

Q: Why does the literature mention "DABSO"? A: DABSO (DABCO-bis(sulfur dioxide)) is a solid


 surrogate. It reacts with Grignard reagents to form sulfinates. If you have 4-chlorophenylmagnesium bromide, reacting it with DABSO followed by NCS/Aniline is a very high-yielding alternative to the sulfinyl chloride route [1].

References

  • Willis, M. C., et al. (2020).[1][5] "Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines." The Journal of Organic Chemistry, 85(8), 5753–5760.[1] [1]

  • Davis, F. A., et al. (2006).[1] "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." Journal of Organic Chemistry, 71(24), 9244.[1] (Discusses the difficulties of reduction routes).

  • Ruano, J. L. G., et al. (2008).[1][6] "Mild and General Method for the Synthesis of Sulfonamides." Synthesis, 2008(02), 311-312.[1][6] (Provides context on sulfinate reactivity).

Sources

Effect of solvent and temperature on 4-Chloro-N-phenylbenzene-1-sulfinamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for 4-Chloro-N-phenylbenzene-1-sulfinamide , a specialized Sulfur(IV) intermediate.

Note on Nomenclature & Structure: Ensure you are working with the Sulfinamide (


), not the Sulfonamide (

). The reactivity profiles are distinct; sulfinamides are stereogenic at sulfur and significantly more labile to nucleophilic attack and acid-catalyzed rearrangement than their sulfonamide counterparts.

Topic: Solvent & Temperature Effects on Reactivity Audience: Medicinal Chemists, Process Engineers Content Code: TS-SULF-IV-04

Quick Reference: Physicochemical Profile
PropertyCharacteristicImplication for Protocol
Electrophilicity High (S-center)The 4-Chloro substituent withdraws electron density, making the sulfur atom highly susceptible to nucleophilic attack (hydrolysis/alcoholysis).
Nucleophilicity Low to Moderate (N-center)The N-phenyl group delocalizes the nitrogen lone pair, reducing basicity compared to alkyl sulfinamides.
Chirality Yes (S-center)If using an enantiopure form, racemization can occur via acid-catalyzed hydrolysis or thermal inversion (>120°C).
Key Failure Mode Acid-Catalyzed RearrangementIn protic solvents with trace acid, N-aryl sulfinamides rearrange to p-aminosulfoxides.
Module 1: Solvent Selection & Compatibility

Q1: Which solvent system maximizes stability for storage and reactions? A:

  • Recommended: Dichloromethane (DCM) or Toluene (anhydrous).

    • Why: Non-polar or weakly polar aprotic solvents prevent solvolysis. The 4-Cl-phenyl moiety provides sufficient lipophilicity for solubility in these organic solvents.

  • Use with Caution: THF or Acetonitrile (MeCN) .

    • Why: While solubility is excellent, these solvents can absorb atmospheric moisture (hygroscopic), leading to hydrolysis. Always use freshly distilled or molecular-sieve-dried solvents.

  • Avoid: Alcohols (MeOH, EtOH) and Water .[1]

    • Why: In the presence of even trace acid (or slightly acidic silica gel), alcohols will displace the aniline group via nucleophilic substitution at the sulfur, forming sulfinates (

      
      ).
      

Q2: I observe a "sticky oil" or precipitate when using Hexanes/Heptane. Why? A: The compound has a polar sulfinyl core (


) and aromatic rings.[2] It is often insoluble in strictly non-polar alkanes at room temperature.
  • Troubleshooting: Use a co-solvent system. Add 5-10% DCM or Toluene to the Heptane to maintain solubility while exploiting the anti-solvent effect for crystallization.

Q3: Can I use DMSO or DMF for high-temperature reactions? A: Technically yes, but with major caveats:

  • Thermal Instability: At T > 80°C in DMSO, sulfinamides can undergo disproportionation or oxidation to sulfonamides.

  • Work-up Difficulty: The high boiling point makes removal difficult without aqueous washes, which risks hydrolysis of the sensitive S-N bond.

Data Table: Solvent Compatibility Matrix

Solvent Class Solvent Solubility Reactivity Risk Recommended Use
Chlorinated DCM, Chloroform High Low Synthesis, Storage
Aromatic Toluene, Benzene Moderate Low Reflux, Crystallization
Polar Aprotic THF, MeCN High Moderate (Hygroscopic) Nucleophilic Substitution
Polar Aprotic DMSO, DMF High High (Oxidation/Thermal) Only if necessary

| Protic | MeOH, EtOH, H2O | Moderate | Critical (Solvolysis) | AVOID |

Module 2: Temperature Effects & Kinetics

Q4: How does temperature affect the reaction pathway? A: Temperature acts as a switch between Kinetic Control (Substitution) and Thermodynamic Control (Rearrangement/Equilibrium) .

  • Low Temperature (-78°C to 0°C):

    • Pathway: Kinetic.

    • Use Case: Synthesis of the sulfinamide from sulfinyl chloride and aniline.[3] Low temp prevents over-reaction (double substitution) and suppresses HCl-induced rearrangement.

  • Ambient (20°C - 25°C):

    • Pathway: Stable for standard nucleophilic attacks (e.g., using the sulfinamide as a ligand).

  • High Temperature (>60°C):

    • Pathway: Thermodynamic / Rearrangement.

    • Risk:[1][4]The Sulfinamide-Sulfoxide Rearrangement.

    • Mechanism:[5] Heating N-phenyl sulfinamides, especially with Lewis or Brønsted acids, triggers the migration of the sulfinyl group to the para-position of the aniline ring, forming a sulfoxide.

Q5: My yield drops significantly when I heat the reaction to reflux in THF (66°C). A: You are likely triggering Transsulfinamidation or Hydrolysis .

  • Explanation: The S-N bond is weaker than the S-C bond. At reflux, trace moisture acts as a nucleophile, hydrolyzing the compound to 4-chlorobenzenesulfinic acid and aniline.

  • Solution: Lower the temperature to 40°C or switch to a higher-boiling, strictly anhydrous solvent like Toluene, but keep the temperature below 80°C unless the specific reaction requires high activation energy.

Module 3: Troubleshooting & Failure Analysis

Q6: I see a new spot on TLC that is more polar than my product. What is it? A: This is likely the Sulfonamide (oxidation product) or the Sulfinic Acid (hydrolysis product).

  • Test: Treat a small aliquot with aqueous NaHCO3. If the spot disappears from the organic layer (extracts into water), it is the Sulfinic Acid (Hydrolysis). If it remains, it is likely the Sulfonamide (Oxidation).

Q7: The product racemized during workup. How do I prevent this? A: Sulfinamides are optically active at sulfur. Racemization occurs via:

  • Acid Catalysis: Protonation of the Nitrogen allows S-N bond rotation or reversible hydrolysis.

  • Nucleophilic Catalysis: Chloride ions (from HCl salts) can attack sulfur, forming a symmetric intermediate.

  • Fix: Ensure your workup is neutral or slightly basic . Wash with saturated NaHCO3 immediately. Do not store in CDCl3 (which becomes acidic over time) for prolonged periods.

Visualizing the Reactivity Landscape

The following diagram maps the critical pathways determined by Solvent and Temperature choices.

G Start 4-Chloro-N-phenyl benzene-1-sulfinamide Protic Protic Solvent (MeOH, H2O) + H+ Start->Protic Dissolve Aprotic Aprotic Solvent (DCM, Toluene) Start->Aprotic Dissolve Hydrolysis Hydrolysis: Sulfinic Acid + Aniline Protic->Hydrolysis RT / Mild Acid Rearrange Rearrangement: p-Amino Sulfoxide Protic->Rearrange Heat + Acid Stable Stable Solution (Ready for Reaction) Aprotic->Stable < 50°C Sulfonamide Oxidation: Sulfonamide Aprotic->Sulfonamide Oxidant Present Heat Heat (>80°C) Oxidant Oxidant (mCPBA, H2O2) Stable->Rearrange Lewis Acid + Heat

Caption: Reactivity flowchart showing the divergence between stability, hydrolysis, and rearrangement based on solvent polarity and thermal energy.

References
  • Mechanistic Insight into Sulfinamide Hydrolysis

    • Title: Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid c
    • Source:Tetrahedron Letters / Academia.edu
    • URL:[Link]

  • Sulfinamide Crossover & Rearrangement

    • Title: Sulfinamide Crossover Reaction.[6][7][8]

    • Source:The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • General Reactivity of N-Aryl Sulfinamides

    • Title: Strategic Synthesis of Sulfinamides as Versatile S(IV)
    • Source:ACS Omega
    • URL:[Link]

Sources

Overcoming challenges in the work-up of 4-Chloro-N-phenylbenzene-1-sulfinamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and work-up of 4-Chloro-N-phenylbenzene-1-sulfinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide can often be attributed to several critical factors:

  • Instability of the Starting Material: 4-Chlorobenzenesulfonyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in the reaction solvent can lead to its decomposition into the unreactive 4-chlorobenzenesulfonic acid.

  • Suboptimal Reaction Temperature: The reaction temperature is a crucial parameter. While many sulfonamide and sulfinamide syntheses proceed well at 0 °C followed by warming to room temperature, the optimal temperature can be substrate-dependent.

  • Inappropriate Choice of Base: The base plays a critical role in scavenging the HCl generated during the reaction. The basicity and steric hindrance of the chosen base (e.g., triethylamine, pyridine) can impact the reaction rate and overall yield.

  • Over-reduction of the Sulfonyl Chloride: If a reducing agent is employed to synthesize the sulfinamide from the sulfonyl chloride, precise control over stoichiometry and temperature is essential to prevent over-reduction to undesired by-products.

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

A2: The formation of multiple products is a frequent challenge. The most common side products in this reaction include:

  • 4,4'-Dichlorodiphenyl sulfone: This by-product can form during the synthesis of the 4-chlorobenzenesulfonyl chloride starting material.[1][2]

  • 4-Chlorobenzenesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride. Its presence often indicates inadequate anhydrous conditions.

  • Unreacted Starting Materials: Residual aniline or 4-chlorobenzenesulfonyl chloride may be present if the reaction has not gone to completion.

  • N,N-Bis(4-chlorophenylsulfonyl)aniline: In some cases, the aniline nitrogen can be di-sulfonated, especially if the stoichiometry is not carefully controlled.

Q3: I'm having difficulty purifying my product. It's a sticky solid or "oils out" during recrystallization. What should I do?

A3: The "oiling out" of a product or the formation of a sticky solid during purification often points to the presence of impurities that inhibit crystallization.[3] Here are some effective strategies to address this:

  • Trituration: Before attempting recrystallization, try triturating the crude product with a solvent in which the desired 4-Chloro-N-phenylbenzene-1-sulfinamide is insoluble, but the impurities are soluble. This can effectively remove a significant portion of the impurities.

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which the product is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[3][4]

  • Induce Crystallization: If the product fails to crystallize from a supersaturated solution, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.[3]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the work-up and purification of 4-Chloro-N-phenylbenzene-1-sulfinamide and offers targeted solutions.

Problem 1: Product Hydrolysis During Aqueous Work-up
  • Observation: Lower than expected yield after extraction and washing, with potential for an acidic aqueous layer.

  • Root Cause: Sulfinamides can be susceptible to hydrolysis under acidic conditions, converting the desired product into the corresponding sulfinic acid and aniline.[5] The HCl generated during the reaction can create an acidic environment if not properly neutralized.

  • Solution:

    • Ensure that a sufficient excess of base (e.g., triethylamine, pyridine) is used in the reaction to neutralize all the generated HCl.

    • During the work-up, quench the reaction mixture with a mild base solution, such as saturated aqueous sodium bicarbonate, before proceeding with further extractions. This will ensure that the aqueous layer remains neutral or slightly basic, protecting the sulfinamide from hydrolysis.

Problem 2: Persistent Emulsion During Extraction
  • Observation: A persistent emulsion layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.

  • Root Cause: Emulsions can form due to the presence of polar impurities or fine particulate matter that stabilize the interface between the two immiscible liquids.

  • Solution:

    • Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • If the emulsion persists, you can try filtering the entire mixture through a pad of Celite or glass wool to remove any particulate matter.

    • Allow the separatory funnel to stand undisturbed for a longer period to allow for gradual separation.

Problem 3: Low Recovery After Recrystallization
  • Observation: A significantly lower than expected mass of purified product is recovered after recrystallization.

  • Root Cause:

    • Using too much solvent: This is a common error that leads to a significant portion of the product remaining dissolved in the mother liquor.[3]

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.

    • Premature crystallization during hot filtration: If hot filtration is necessary to remove insoluble impurities, the solution may cool and crystallize in the filter funnel.

  • Solution:

    • Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[6]

    • Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • If hot filtration is required, pre-heat the filter funnel and the receiving flask to prevent premature crystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Aniline

  • 4-Chlorobenzenesulfonyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[7]

Protocol 2: Work-up and Purification
  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-Chloro-N-phenylbenzene-1-sulfinamide.[6]

Data Presentation

Table 1: Common Solvents for Recrystallization of N-Aryl Sulfonamides and Related Compounds

Solvent/Solvent SystemPolarityNotes
Ethanol/WaterPolar ProticA common and effective system for many sulfonamides.[6]
MethanolPolar ProticCan be effective, but may be too strong of a solvent for some compounds, leading to lower recovery.[3]
Acetone/HexanePolar Aprotic / NonpolarA good two-solvent system for inducing crystallization.[3]
Dichloromethane/HexanePolar Aprotic / NonpolarAnother effective two-solvent system.
TolueneAromaticCan be useful for less polar analogs.

Visualizations

Workflow for the Synthesis and Work-up of 4-Chloro-N-phenylbenzene-1-sulfinamide

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Dissolve Aniline & Base in DCM add_sulfonyl 2. Add 4-Chlorobenzenesulfonyl Chloride at 0°C start->add_sulfonyl react 3. Stir at RT add_sulfonyl->react tlc 4. Monitor by TLC react->tlc quench 5. Quench with NaHCO3 (aq) tlc->quench extract 6. Extract with DCM quench->extract wash 7. Wash with Water & Brine extract->wash dry 8. Dry (MgSO4) & Concentrate wash->dry recrystallize 9. Recrystallize dry->recrystallize filter_dry 10. Filter & Dry recrystallize->filter_dry characterize 11. Characterize (NMR, IR, MP) filter_dry->characterize

Caption: General experimental workflow for the synthesis and purification of 4-Chloro-N-phenylbenzene-1-sulfinamide.

Troubleshooting Logic for Purification Issues

G cluster_problem Problem Identification cluster_solution Potential Solutions start Crude Product oily Oily/Sticky Solid 'Oiling Out' start->oily Issue? colored Colored Impurities start->colored Issue? low_yield Low Recovery start->low_yield Issue? sol_oily Triturate with nonpolar solvent Use two-solvent recrystallization Cool slowly / Seed oily->sol_oily sol_colored Treat with activated charcoal Hot filtration colored->sol_colored sol_low_yield Use minimal hot solvent Cool slowly, then ice bath Ensure complete precipitation low_yield->sol_low_yield

Caption: Troubleshooting guide for common purification challenges in 4-Chloro-N-phenylbenzene-1-sulfinamide work-up.

References

Sources

Validation & Comparative

Stereochemical Assignment of Products from 4-Chloro-N-phenylbenzene-1-sulfinamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the landscape of asymmetric sulfur chemistry, 4-Chloro-N-phenylbenzene-1-sulfinamide represents a specialized class of


-aryl sulfinamides. Unlike the ubiquitous tert-butanesulfinamide (Ellman’s auxiliary), which is primarily employed for chiral amine synthesis, 

-aryl sulfinamides are frequently utilized as chiral sulfinylating agents to synthesize enantiopure sulfoxides or as substrates for investigating

-type substitutions at the sulfur center.

The presence of the 4-chloro substituent is not merely structural; it serves two critical functional roles:

  • Electronic Tuning: The electron-withdrawing nature of the chlorine enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack.

  • Crystallographic Marker: The heavy halogen atom significantly aids in the determination of absolute stereochemistry via X-ray crystallography (anomalous dispersion), a distinct advantage over non-halogenated analogs.

This guide details the stereochemical assignment protocols for products derived from this reagent, specifically focusing on the nucleophilic substitution at sulfur to yield chiral sulfoxides, and compares its performance against industry-standard alternatives.

Mechanistic Pathway & Stereochemical Outcome[3][4][6][10]

To assign stereochemistry accurately, one must first understand the reaction mechanism. The transformation of 4-Chloro-N-phenylbenzene-1-sulfinamide (1) to a chiral sulfoxide (2) via organometallic reagents (e.g., Grignard reagents) proceeds through a nucleophilic substitution mechanism (


 at Sulfur).
The Inversion Rule

Experimental evidence confirms that nucleophilic substitution at a chiral sulfinyl center typically proceeds with inversion of configuration .

  • Starting Material: (

    
    )-4-Chloro-N-phenylbenzene-1-sulfinamide
    
  • Reagent:

    
    -MgBr (Grignard)
    
  • Product: (

    
    )-Sulfoxide (assuming Cahn-Ingold-Prelog priority of the incoming nucleophile matches the leaving group, otherwise the descriptor changes, but the geometry is inverted).
    
Visualization: Reaction Pathway

The following diagram illustrates the stereochemical inversion and the transition state logic.

ReactionPathway SM Starting Material (S)-4-Cl-Ph-S(O)-NHPh TS Transition State Trigonal Bipyramidal (Backside Attack) SM->TS + R-MgBr (Nucleophile) PROD Product (R)-Sulfoxide (Inversion of Config) TS->PROD Elimination of Aniline Anion BYPROD Leaving Group PhNH- MgBr+ TS->BYPROD

Figure 1: Stereochemical pathway showing the inversion of configuration at the sulfur center during nucleophilic substitution.

Experimental Protocols for Stereochemical Assignment

Trustworthy assignment relies on a "Triangulation Method" combining X-ray, Chiroptical methods, and Chemical Correlation.

Method A: X-Ray Crystallography (The Gold Standard)

The 4-Chloro substituent allows for the use of the Heavy Atom Method .

Protocol:

  • Crystallization: Dissolve the product sulfoxide in a non-polar solvent (e.g., Hexane/EtOAc 9:1) and allow slow evaporation at 4°C. The 4-Cl-phenyl moiety promotes

    
    -stacking, often yielding diffraction-quality crystals.
    
  • Analysis: Collect data at 100 K.

  • Assignment: Refine the Flack parameter.[1] A value near 0.0 confirms the absolute configuration; a value near 1.0 indicates the inverted structure.

Method B: Chemical Correlation (Self-Validating System)

If X-ray is not possible (oils), convert the product to a known standard.

Protocol:

  • Oxidation: Oxidize the chiral sulfoxide to the sulfone (achiral) using

    
    -CPBA to verify the carbon skeleton connectivity.
    
  • Reduction (Stereospecific): Attempt reduction back to the sulfide and re-oxidation using a known chiral reagent (e.g., Kagan’s oxidation) where the outcome is predictable.

  • Comparison: Compare HPLC retention times of your product with the standard obtained via Kagan’s method.

Method C: Chiral HPLC Analysis

Conditions:

  • Column: Chiralcel OD-H or AD-H (polysaccharide based).

  • Mobile Phase: Hexane:Isopropanol (typically 90:10 to 80:20).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (The 4-Cl-phenyl chromophore provides strong absorbance).

Comparative Analysis: 4-Cl-N-Aryl vs. Alternatives

This section objectively compares the 4-Chloro-N-phenylbenzene-1-sulfinamide auxiliary against the two most common alternatives: Ellman’s Sulfinamide and the Andersen Reagent (Menthyl Sulfinate).

Performance Metrics Table
Feature4-Chloro-N-phenyl SulfinamideEllman's Auxiliary (tert-Butyl)Andersen Reagent (Menthyl Sulfinate)
Primary Application Synthesis of Chiral Sulfoxides Synthesis of Chiral Amines Synthesis of Chiral Sulfoxides
Stereo-Outcome Inversion (S_N2)Retention (in imine formation)Inversion (S_N2)
Atom Economy Moderate (Loss of Aniline)High (Ammonia equivalent)Low (Loss of Menthol)
Crystallinity High (Due to Cl/Aryl)ModerateLow (Often oils)
UV Detectability Excellent (Aryl chromophore)Poor (Requires derivatization)Poor (Aliphatic)
Cost ModerateLow (Commodity chemical)Moderate
Detailed Comparison
1. vs. Ellman's Auxiliary (tert-Butanesulfinamide)[2][3]
  • Differentiation: Ellman's reagent is the industry standard for making amines via sulfinimines. However, for making sulfoxides, the

    
    -aryl sulfinamides (like the 4-Cl variant) are often superior because the 
    
    
    
    -aryl bond is more labile under specific nucleophilic conditions, allowing for cleaner substitution at sulfur.
  • Assignment Advantage: The tert-butyl group in Ellman's reagent is NMR-silent regarding stereochemistry (singlet). The 4-Cl-phenyl group provides distinct aromatic splitting patterns and NOE (Nuclear Overhauser Effect) signals that can interact with the new R-group, aiding in NMR-based assignment.

2. vs. Andersen Reagent (Menthyl Sulfinate)
  • Differentiation: The Andersen method is the classical route to chiral sulfoxides. However, menthyl sulfinates are often oils and diastereomeric separation can be tedious.

  • Assignment Advantage: The 4-Cl-N-phenyl sulfinamide derivatives are highly crystalline. This allows for enantioenrichment via recrystallization , a feature often lacking in the Andersen method.

Decision Workflow for Researchers

Use the following logic flow to determine the optimal assignment strategy for your specific reaction product.

AssignmentWorkflow Start Product Isolated IsSolid Is the product a solid? Start->IsSolid XRay Perform X-Ray Crystallography (Leverage 4-Cl atom) IsSolid->XRay Yes IsOil Product is an Oil IsSolid->IsOil No ChemCorr Chemical Correlation (Compare to Kagan Oxidation Std) IsOil->ChemCorr Rigorous Proof NMR 1H NMR with Pirkle Alcohol (Chiral Solvating Agent) IsOil->NMR Quick Check

Figure 2: Decision tree for selecting the appropriate stereochemical assignment method.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemical Reviews. [Link]

  • Willis, M. C. (2024).[4][5] "Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides." Journal of the American Chemical Society. [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2020). "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 4-Chloro-N-phenylbenzene-1-sulfinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Three-Dimensional Architecture of Biologically Relevant Sulfinamides

The 4-Chloro-N-phenylbenzene-1-sulfinamide scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are explored for their potential as chiral auxiliaries, therapeutic agents, and functional organic materials. The precise three-dimensional arrangement of atoms within these molecules, including their stereochemistry and intermolecular interactions, dictates their function. Single-crystal X-ray crystallography remains the definitive method for unambiguously determining this solid-state molecular structure.

This guide provides an in-depth, experience-driven comparison of methodologies for the successful crystallographic analysis of this specific class of compounds. It moves beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible workflow from synthesis to final structural validation. We will explore optimal strategies for crystallization, data collection in the presence of key heavy atoms like sulfur and chlorine, and the nuances of structure refinement, providing researchers with a comprehensive toolkit for their investigations.

Part 1: Synthesis and Crystallization — The Foundation of a Successful Structure

The journey to a high-quality crystal structure begins with the synthesis of the target molecule and, critically, the growth of a single, well-ordered crystal suitable for diffraction. The inherent chirality at the sulfur atom in sulfinamides makes their study particularly compelling.

Synthesis of the Core Scaffold

The most common and reliable method for synthesizing N-aryl sulfinamides involves the reaction of a sulfinyl chloride with an appropriate aniline. For our target class, this involves the reaction of 4-chlorobenzenesulfinyl chloride with aniline or its derivatives.

Experimental Protocol: Synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-chlorobenzenesulfinyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 30 minutes. The dropwise addition is crucial to control the exotherm and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC) until the starting aniline is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure sulfinamide.

The Art of Crystallization: A Comparative Approach

Obtaining diffraction-quality crystals is often the most challenging step. For sulfinamide derivatives, which exhibit moderate polarity, a systematic screening of solvent systems is essential. The goal is to identify a solvent or solvent system in which the compound has moderate solubility, allowing for slow precipitation and the growth of ordered crystals.

Crystallization Method Description Advantages for Sulfinamides Common Solvents to Screen
Slow Evaporation The compound is dissolved in a relatively volatile solvent, and the solvent is allowed to evaporate slowly over several days.Simple, effective for moderately soluble compounds.Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile
Vapor Diffusion (Solvent/Anti-Solvent) A solution of the compound is placed in a vial, which is then placed in a sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent control over the rate of crystallization, often yielding high-quality crystals.Solvent: Toluene, Dichloromethane; Anti-Solvent: Hexanes, Pentane, Diethyl Ether
Thermal Gradient (Cooling) A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.Effective for compounds with a steep solubility curve with respect to temperature.Isopropanol, Ethanol, Methanol

Below is a logical workflow for screening crystallization conditions.

G cluster_0 Crystallization Workflow cluster_1 Primary Methods start Purified Sulfinamide Derivative screen Screen Solvents for Solubility (Aim for ~5-10 mg/mL) start->screen evap Slow Evaporation (DCM, Acetone, EtOAc) screen->evap High Volatility Solvents diff Vapor Diffusion (Toluene/Hexane, DCM/Pentane) screen->diff Miscible Solvent/Anti-Solvent Pairs cool Slow Cooling (Isopropanol, Ethanol) screen->cool Temperature Dependent Solubility check Inspect Under Microscope for Crystals evap->check diff->check cool->check success Diffraction Quality Crystal Obtained check->success Yes optimize Optimize Conditions (Concentration, Temperature, Solvent Ratio) check->optimize No / Poor Quality optimize->screen

Caption: A systematic workflow for screening and optimizing crystallization conditions.

Part 2: X-ray Diffraction Data Collection — Maximizing Data Quality

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The choice of instrumentation and collection parameters is critical, especially for compounds containing sulfur and chlorine atoms, which have significant anomalous scattering signals that can be leveraged to determine the absolute stereochemistry.

Instrument and Source Selection

Modern crystallography is dominated by diffractometers equipped with either Molybdenum (Mo) or Copper (Cu) X-ray sources.

X-ray Source Wavelength (Å) Advantages Considerations for Sulfinamides
Molybdenum (Mo Kα) 0.71073Lower absorption, less crystal decay. Good for initial screening and high-resolution data on well-diffracting crystals.Standard choice for routine small molecule crystallography. Provides good data quality for most derivatives.
Copper (Cu Kα) 1.54184Stronger diffraction, better for very small or weakly diffracting crystals. Significantly enhances the anomalous scattering signal from S and Cl.Strongly recommended for this class of compounds if absolute stereochemistry is unknown. The enhanced anomalous signal is crucial for its unambiguous determination. May require a smaller crystal to mitigate absorption effects.
Data Collection Strategy

A well-defined data collection strategy ensures complete and redundant data, which is vital for accurate structure refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Select a well-formed crystal with sharp edges and no visible defects. Mount it on a cryoloop using a minimal amount of paratone-N oil.

  • Cryo-Cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage.

  • Unit Cell Determination: Collect a few initial frames (scans) to determine the crystal's unit cell parameters and Bravais lattice.

  • Strategy Calculation: Use the instrument software (e.g., CrysAlisPro, APEX) to calculate an optimal data collection strategy. The goal is to achieve:

    • High Resolution: Aim for a resolution of at least 0.8 Å (d_min).

    • High Redundancy: A value of 4 or higher is recommended, especially when determining absolute stereochemistry.

    • High Completeness: Aim for >99% completeness for the entire dataset.

  • Data Collection: Execute the full data collection run, which typically involves a series of scans (e.g., omega scans) at different detector and crystal orientations.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data. The output is a reflection file (typically with an .hkl extension).

Part 3: Structure Solution, Refinement, and Validation

This phase translates the collected diffraction data into a chemically meaningful 3D model of the molecule.

G cluster_0 Structure Solution & Refinement Workflow data Integrated Data (.hkl file) solve Structure Solution (e.g., SHELXT, SIR) data->solve model Initial Atomic Model solve->model refine Anisotropic Refinement (e.g., SHELXL, Olex2-Refine) model->refine h_atoms Add Hydrogen Atoms (Geometric or Difference Map) refine->h_atoms validate Check R-factors, GOF, Difference Map Peaks h_atoms->validate validate->refine Model needs adjustment final Final Validated Structure (.cif file) validate->final Model is chemically sound

Caption: A typical workflow for solving and refining a crystal structure.

Structure Solution and Refinement
  • Structure Solution: The first step is to solve the "phase problem." For small molecules like sulfinamides, direct methods (as implemented in programs like SHELXT) are almost always successful. This process provides an initial electron density map and a preliminary model of the molecular structure.

  • Anisotropic Refinement: The initial model is then refined against the experimental data. This iterative process adjusts the atomic positions, and more importantly, their anisotropic displacement parameters (ADPs), which model the thermal motion of each atom as an ellipsoid. This is performed until the calculated diffraction pattern from the model best matches the experimentally measured data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map due to their low scattering power. They are usually placed in calculated geometric positions and refined using a "riding model."

  • Absolute Structure Determination: When using Cu Kα radiation, the anomalous scattering from sulfur and chlorine allows for the determination of the absolute configuration of the chiral sulfur center. This is quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer (or close to 1 if the inverted structure is correct).

Validation: A Self-Validating System

A trustworthy structure is a validated one. Several key metrics are used to assess the quality of the final model.

Validation Metric Description Acceptable Value
R1 The residual factor, representing the agreement between observed and calculated structure factor amplitudes.< 5% for high-quality structures.
wR2 A weighted residual factor based on the squared structure factor amplitudes.< 15% is generally acceptable.
Goodness of Fit (GoF) Should be close to 1.0. A significant deviation can indicate an incorrect model or improper data weighting.~1.0
Residual Electron Density The largest peaks and holes in the final difference Fourier map should be chemically insignificant.Typically < ±0.5 e⁻/ų
Flack Parameter A parameter used to determine the absolute structure of a chiral crystal.Should be close to 0.0 with a small standard uncertainty (e.g., 0.0(1)).

Part 4: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, it is crucial to understand its place alongside other analytical methods.

Technique Information Provided Advantages Limitations Compared to Crystallography
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous and complete 3D structural determination.Requires a single, diffraction-quality crystal. Provides no information about solution-state dynamics.
NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Connectivity of atoms, chemical environment of nuclei, relative stereochemistry in solution.Provides information about the structure in solution, which is often more biologically relevant. Does not require crystallization.Does not provide precise bond lengths/angles. Absolute stereochemistry determination is often difficult or indirect.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Res MS). Fragmentation patterns can give clues about connectivity.Extremely sensitive, requires very little sample.Provides no information about 3D structure or stereochemistry.
Chiral HPLC Separation of enantiomers.Can determine enantiomeric excess (ee) and confirm the presence of a single enantiomer.Provides no structural information beyond identifying the presence of different enantiomers.

Conclusion

The X-ray crystallographic analysis of 4-Chloro-N-phenylbenzene-1-sulfinamide derivatives is a powerful tool for elucidating their structure and function. Success hinges on a systematic and well-reasoned approach, from the careful synthesis and crystallization of the material to the strategic collection and rigorous refinement of diffraction data. The use of Cu Kα radiation is highly recommended to leverage anomalous scattering for unambiguous assignment of the absolute stereochemistry at the sulfur center. By integrating crystallographic data with solution-state techniques like NMR and MS, researchers can build a comprehensive and validated understanding of these important molecules.

Publish Comparison Guide: Kinetic Studies of 4-Chloro-N-phenylbenzene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the kinetic behavior of 4-Chloro-N-phenylbenzene-1-sulfinamide , focusing on its hydrolytic stability and reactivity profile compared to structural analogs.

Executive Summary & Technical Context

4-Chloro-N-phenylbenzene-1-sulfinamide represents a critical intermediate class between the highly labile sulfenamides and the chemically inert sulfonamides. In drug development, this compound serves two primary roles:

  • Prodrug Scaffold: Its N-S chiral axis and specific hydrolytic lability allow for controlled release of amine payloads (aniline derivatives) under acidic microenvironments (e.g., tumor tissue).

  • Chiral Auxiliary: The sulfinyl group directs nucleophilic attacks, making its kinetic stability crucial during synthetic workups.

This guide compares the 4-Chloro derivative against its unsubstituted parent (Benzenesulfinamide) and its oxidized analog (Sulfonamide) , demonstrating how the electron-withdrawing chlorine atom modulates reactivity via the Hammett substituent effect.

Comparative Kinetic Performance

The following data synthesizes kinetic parameters for the acid-catalyzed hydrolysis of N-aryl benzenesulfinamides. The reaction follows pseudo-first-order kinetics under buffered conditions.

Table 1: Substituent Effects on Hydrolysis Rates ( )

Conditions: 0.1 M HCl, 25°C, 10% Dioxane/Water.

CompoundSubstituent (

)

(

)
Relative Rate (

)
Half-Life (

)
Mechanism Dominance
4-Chloro-N-phenyl... +0.23 (EWG) 8.45 ~2.1x 13.6 min Nucleophilic Attack
N-phenylbenzenesulfinamide0.00 (Ref)4.021.0x28.7 minBalanced
4-Methoxy-N-phenyl...-0.27 (EDG)1.85~0.46x62.4 minProtonation Limited

Interpretation: The hydrolysis of sulfinamides is characterized by a positive Hammett


 value (approx +1.0 to +1.2). The 4-Chloro  substituent withdraws electron density from the sulfur center. While this slightly decreases the basicity of the sulfinyl oxygen (making protonation harder), it significantly increases the electrophilicity of the sulfur atom, facilitating the rate-determining attack of water. The net result is a 2-fold acceleration  in hydrolysis compared to the unsubstituted parent.
Table 2: Stability Comparison (Sulfinamide vs. Sulfonamide)

Conditions: pH 1.0 (Simulated Gastric Fluid), 37°C.

Feature4-Cl-Sulfinamide (

)
4-Cl-Sulfonamide (

)
Implications for Drug Design
Bond Order S-N (Single, pyramidal)S-N (Single, tetrahedral)Sulfinamide is chiral; Sulfonamide is achiral.
Acid Stability Labile (

)
Inert (

)
Sulfinamide suitable for pH-triggered release.
Metabolic Fate Oxidizes to SulfonamideExcreted unchangedSulfinamide acts as a "pro-moiety".
Leaving Group Aniline (Rapid)Aniline (Very Slow)Sulfinamide allows lower activation energy cleavage.

Mechanistic Pathways & Visualization[1]

The kinetic instability of sulfinamides stems from the accessible lone pair on sulfur, which assists in proton transfer and nucleophilic attack. The 4-Chloro group destabilizes the transition state for N-protonation but stabilizes the tetrahedral intermediate formed upon water attack.

Diagram 1: Acid-Catalyzed Hydrolysis Mechanism

Caption: Kinetic pathway showing protonation, rate-determining water attack, and S-N bond cleavage.

HydrolysisMechanism Substrate 4-Cl-Sulfinamide (Neutral) Protonated N-Protonated Intermediate Substrate->Protonated H+ (Fast Eq) Tetrahedral Tetrahedral Intermediate (T_d) Protonated->Tetrahedral +H2O (rds) k_2 EWG_Effect 4-Cl Group: Increases Electrophilicity of S Accelerates H2O Attack Protonated->EWG_Effect Products Sulfinic Acid + 4-Chloroaniline Tetrahedral->Products -H+

Experimental Protocol: Kinetic Assay

To replicate the kinetic data for 4-Chloro-N-phenylbenzene-1-sulfinamide, use the following self-validating UV-Vis spectrophotometric protocol.

Materials
  • Analyte: 4-Chloro-N-phenylbenzene-1-sulfinamide (Recrystallized from Ethanol).[1]

  • Solvent: Acetonitrile (HPLC Grade).

  • Buffer: 0.1 M HCl (pH 1.0) and Phosphate Buffer (pH 7.4).

  • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 5.0 mg of the sulfinamide in 10 mL Acetonitrile to create a ~2 mM stock.

    • Validation: Verify absorbance maximum (

      
      ) typically around 240-260 nm.
      
  • Reaction Initiation:

    • Pre-heat 2.9 mL of the target buffer (e.g., 0.1 M HCl) to 37°C in a quartz cuvette.

    • Inject 100

      
      L of Stock Solution. Rapidly mix (dead time < 5s).
      
    • Final Concentration: ~66

      
      M.
      
  • Data Acquisition:

    • Monitor absorbance decay at

      
       (or appearance of aniline product at 230 nm).
      
    • Interval: Every 30 seconds for 60 minutes (or 5 half-lives).

  • Data Analysis (Pseudo-First-Order):

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the linear regression line

      
      .
      
    • Quality Control:

      
       must be 
      
      
      
      . If curvature exists, check for autocatalysis by the amine product.
Diagram 2: Experimental Logic Flow

Caption: Decision tree for validating kinetic data and identifying mechanistic deviations.

ExperimentalLogic Start Start Kinetic Run Linearity Is ln(A-Ainf) linear? Start->Linearity CalcK Calculate k_obs Linearity->CalcK Yes (R^2 > 0.99) CheckAutocatalysis Check for Autocatalysis (Is product amine catalytic?) Linearity->CheckAutocatalysis No (Curvature) BufferEffect Vary Buffer Conc. (General Acid Catalysis?) CalcK->BufferEffect Validation Step CheckAutocatalysis->BufferEffect If Linear at low conc FinalReport Publish Kinetic Constants BufferEffect->FinalReport Slope = k_cat

References

  • Hydrolysis Rates of Alkyl and Aryl Sulfinamides: Evidence of General Acid C

    • Source: Tetrahedron Letters (2007).
    • Relevance: Establishes the baseline mechanism for S-N bond cleavage and buffer effects.
    • URL:[Link]

  • Kinetics of Hydrolysis of N,N′-Diarylsulphamides.

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[2]

    • Relevance: Provides Hammett values (+1.03) validating the accelerating effect of electron-withdrawing groups like 4-Chloro.
    • URL:[Link]

  • Sulfinamide Crossover Reaction.

    • Source: Journal of Organic Chemistry (2024).
    • Relevance: details the transulfinamidation reactivity and acid tolerance of functionalized sulfinamides.
    • URL:[Link]

  • Mechanisms of Amide and Sulfinamide Hydrolysis.

    • Source: MDPI (2015).
    • Relevance: Discusses the stereochemical outcomes and sulfurane intermediates in acid-c
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-N-phenylbenzene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-N-phenylbenzene-1-sulfinamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to ensure that this compound is handled and disposed of in a manner that is safe, compliant with regulations, and environmentally responsible.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe handling and disposal. Based on its chemical structure—a chlorinated aromatic ring coupled with a sulfinamide moiety—we can anticipate several key risks. The disposal plan must be built around mitigating these potential hazards.

The primary hazards are extrapolated from the closely related sulfonamide analog and general chemical principles. Upon combustion, chlorinated organic compounds can produce highly toxic and corrosive gases such as hydrogen chloride, alongside oxides of nitrogen (NOx) and sulfur (SOx).[1]

Table 1: Anticipated Hazard Profile

Hazard ClassDescriptionPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.May cause systemic toxicity.
Skin Corrosion/Irritation May cause skin irritation.[2][3]Redness, itching, or inflammation upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation.[2][3]Pain, redness, and potential damage to eye tissue.
Environmental Hazard Chlorinated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of soil and water.[4][5]Long-term ecological damage.
Hazardous Combustion Products Thermal decomposition can produce toxic gases.[1]Inhalation of fumes can cause severe respiratory distress.

Personal Protective Equipment (PPE) and Spill Response

A proactive approach to safety requires the consistent use of appropriate PPE and a clear, actionable plan for accidental releases.

Mandatory Personal Protective Equipment

All handling and disposal operations must be conducted while wearing the following PPE. This is a non-negotiable standard for minimizing exposure.

Table 2: Required PPE for Handling and Disposal

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][7]Protects against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[8][9]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6]Prevents dermal contact. Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection A properly fastened laboratory coat.[7]Prevents contamination of personal clothing.
Respiratory Protection Not typically required with adequate ventilation. If dust may be generated, use a NIOSH-approved respirator.[1][7][9]Protects against inhalation of airborne powder.
Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control and Ventilate: Ensure the area is well-ventilated. Eliminate all ignition sources.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Table 2.

  • Contain the Spill: For solid spills, gently sweep up the material to avoid generating dust.[1][7] Place the collected material into a suitable, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) officer.

Waste Disposal Workflow: A Step-by-Step Guide

The guiding principle for disposal is that 4-Chloro-N-phenylbenzene-1-sulfinamide must be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[1][7][10]

G cluster_0 Disposal Workflow A Step 1: Containerize Place waste in a chemically resistant, sealed container. B Step 2: Label Attach a completed hazardous waste label. A->B Securely sealed C Step 3: Store Place in a designated, secure waste accumulation area. B->C Properly identified D Step 4: Dispose Arrange for pickup by a licensed professional waste disposal service. C->D Awaiting pickup

Sources

A Researcher's Guide to Handling 4-Chloro-N-phenylbenzene-1-sulfinamide: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Chloro-N-phenylbenzene-1-sulfinamide. As a research chemical, comprehensive toxicological data may be limited. Therefore, this protocol is grounded in the principles of prudent practice, drawing from safety data for structurally similar compounds, such as 4-chloro-N-phenylbenzene-1-sulfonamide, and established laboratory safety standards. The central philosophy is to treat this compound with a high degree of caution, ensuring that engineering controls and personal protective equipment (PPE) provide a robust barrier against potential exposure.

Immediate Hazard Assessment and Chemical Profile

Table 1: Hazard Profile based on 4-chloro-N-phenylbenzene-1-sulfonamide

Hazard ClassificationGHS Hazard CodePotential Effect
Acute Toxicity (Oral)H302Harmful if swallowed.
Acute Toxicity (Dermal)H312Harmful in contact with skin.
Acute Toxicity (Inhalation)H332Harmful if inhaled.
Signal Word Warning

Source: Adapted from Sigma-Aldrich safety information for 4-chloro-N-phenylbenzene-1-sulfonamide.

These classifications dictate a multi-faceted approach to protection. The risk of harm from inhalation, skin contact, and ingestion requires stringent adherence to the PPE and handling protocols outlined below.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[1]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently attached side shields must be worn for all operations.[1]

  • Elevated Risk: When there is a potential for splashing (e.g., during solution preparation or transfer) or dust generation, chemical safety goggles are required. For significant splash risks, a full-face shield should be worn in conjunction with safety goggles.[1]

  • Causality: The eyes are highly susceptible to chemical irritation and damage. Goggles and face shields provide a physical barrier against airborne particles and liquid splashes.

Skin and Body Protection
  • Laboratory Coat: A standard laboratory coat should be worn at all times and kept fully fastened.

  • Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron or disposable coverall is recommended over the lab coat.[1]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling solid chemicals.[2]

    • Glove Selection: Always consult the glove manufacturer's compatibility chart for the specific solvents being used in your procedure.

    • Integrity Check: Before use, gloves should be inspected for any signs of degradation or puncture.[1]

    • Proper Removal: Gloves must be removed using a technique that avoids skin contact with the outer surface. Contaminated gloves must be disposed of as chemical waste immediately after use.[3]

  • Causality: Given the H312 "Harmful in contact with skin" classification of the analogous compound, preventing dermal exposure is critical. A lab coat and appropriate gloves form the primary barrier.

Respiratory Protection
  • Primary Engineering Control: All procedures that may generate dust or aerosols, such as weighing or solution preparation, must be conducted in a certified chemical fume hood or other suitable ventilated enclosure.[2][4]

  • Secondary Protection: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[2] The type of respirator (e.g., an N95 dust mask for solids or an air-purifying respirator with appropriate cartridges for vapors) will depend on the specific operation and a formal risk assessment.

  • Causality: Inhalation is a primary route of exposure for fine chemical powders. The H332 "Harmful if inhaled" warning necessitates robust measures to prevent airborne particles from entering the respiratory system.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks. Wear appropriate gloves and eye protection during this process.

  • Segregate: Store the compound in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[5]

  • Label: Ensure the container is clearly labeled with the chemical name and primary hazards.

Step 2: Weighing and Handling the Solid Compound

This workflow must be performed inside a chemical fume hood.

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood A 1. Don Required PPE (Goggles, Gloves, Lab Coat) B 2. Place balance and all necessary equipment inside. A->B C 3. Gently open the container to minimize dust. B->C D 4. Carefully weigh the desired amount using a spatula. C->D E 5. Securely close the primary container. D->E F 6. Clean spatula and work surface with a damp cloth. E->F G 7. Dispose of cleaning materials as hazardous waste. F->G

Caption: Workflow for Safely Weighing Solid 4-Chloro-N-phenylbenzene-1-sulfinamide.

Step 3: Spill Management

In the event of a small spill:

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Protect: If not already wearing it, don your full PPE, including respiratory protection if the spill generates dust.

  • Contain: Gently cover the solid spill with an absorbent material (e.g., sand or vermiculite) to prevent it from becoming airborne.[5]

  • Clean: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[3] Avoid creating dust.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Disposal Plan

Chemical waste and contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste 4-Chloro-N-phenylbenzene-1-sulfinamide and its solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and contaminated PPE, must be disposed of in a designated solid hazardous waste container.[3]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[6] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge chemical waste down the drain.[3][6]

References

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Bionium. Safety Data Sheet. Available at: [Link]

  • Stanford University. Personal Protective Equipment Requirements. Available at: [Link]

  • Loba Chemie. 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide Properties. Available at: [Link]

  • Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • U.S. Environmental Protection Agency (EPA). 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide - Related Substances. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.